Egfr-IN-112
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H23N3S |
|---|---|
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
1',4'-diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine] |
InChI |
InChI=1S/C27H23N3S/c1-4-10-19(11-5-1)25-22-23(26(30-29-25)20-12-6-2-7-13-20)27(15-8-3-9-16-27)28-24(22)21-14-17-31-18-21/h1-2,4-7,10-14,17-18H,3,8-9,15-16H2 |
Clé InChI |
BRLRIGFPXOEBQR-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Egfr-IN-112
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-112 is an investigational, orally bioavailable, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Overexpression and activating mutations of EGFR are well-established drivers of tumorigenesis in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer. EGFR activation initiates a cascade of downstream signaling pathways, notably the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and migration.[1] this compound is designed to potently and selectively inhibit EGFR kinase activity, thereby blocking these critical signaling pathways and inducing cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[1] This technical guide provides a comprehensive overview of the mechanism of action, biochemical and cellular activity, and preclinical pharmacology of this compound.
Core Mechanism of Action
This compound functions as a tyrosine kinase inhibitor (TKI) by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[1] This binding event prevents the autophosphorylation of the receptor, which is a critical step for the subsequent recruitment and activation of downstream signaling proteins.[1] By inhibiting EGFR autophosphorylation, this compound effectively abrogates the activation of key signaling cascades, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are fundamental to cell proliferation and survival.[1]
Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of this compound.
Biochemical Activity
The inhibitory potential of this compound against wild-type and various mutant forms of EGFR was assessed using enzymatic assays. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of the compound.
| Target Kinase | IC50 (nM) |
| EGFR (Wild-Type) | 15.2 |
| EGFR (L858R) | 5.8 |
| EGFR (Exon 19 Del) | 4.1 |
| EGFR (T790M) | 28.7 |
| HER2 | > 1000 |
| VEGFR2 | > 2000 |
Cellular Activity
The anti-proliferative effects of this compound were evaluated in various cancer cell lines harboring different EGFR mutations. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | EGFR Status | IC50 (nM) |
| NCI-H1975 | L858R, T790M | 35.4 |
| HCC827 | Exon 19 Del | 9.7 |
| A431 | Wild-Type (Overexpressed) | 52.1 |
| Calu-3 | Wild-Type | > 5000 |
Experimental Protocols
Enzymatic Kinase Assay (EGFR IC50 Determination)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the IC50 values of this compound against various EGFR kinase domains.
Workflow:
-
Reaction Setup: Recombinant EGFR kinase, a biotinylated peptide substrate, and ATP were combined in a kinase reaction buffer.
-
Compound Addition: this compound was added in a series of dilutions to the reaction mixture.
-
Incubation: The reaction was incubated at room temperature to allow for kinase-mediated phosphorylation of the substrate.
-
Detection: A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) were added.
-
Signal Measurement: The TR-FRET signal was measured. Phosphorylation of the substrate brings the europium and APC in close proximity, generating a FRET signal. Inhibition by this compound leads to a decrease in this signal.
Cellular Proliferation Assay (MTT Assay)
The anti-proliferative activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound for 72 hours.
-
MTT Addition: MTT reagent was added to each well and incubated to allow for its conversion to formazan (B1609692) by viable cells.
-
Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.
Western Blot Analysis for Target Engagement
To confirm the on-target activity of this compound in a cellular context, western blotting was performed to assess the phosphorylation status of EGFR and its downstream effectors, AKT and ERK.
Protocol:
-
Cell Treatment: Cells were treated with this compound at various concentrations for a specified time.
-
Lysis: Cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A housekeeping protein like GAPDH was used as a loading control.[1]
-
Detection: The membrane was incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Logical Relationship of Effects
The mechanism of action of this compound follows a logical progression from biochemical inhibition to cellular effects, ultimately leading to potential in vivo anti-tumor activity.
Conclusion
This compound demonstrates potent and selective inhibition of EGFR kinase activity, particularly against clinically relevant activating mutations. This biochemical activity translates into effective inhibition of downstream signaling pathways and potent anti-proliferative effects in EGFR-dependent cancer cell lines. These findings support the continued preclinical and clinical development of this compound as a promising therapeutic agent for the treatment of EGFR-driven cancers.
References
Egfr-IN-112: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Egfr-IN-112, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document outlines the compound's chemical properties, a representative synthesis method, its mechanism of action, and key experimental protocols for its characterization. The intended audience for this guide includes researchers in oncology, cell biology, and drug discovery.
Compound Identification
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2758436-98-3 |
| Molecular Formula | C27H23N3S |
| Molecular Weight | 421.56 g/mol |
Biochemical and Cellular Activity
This compound has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR. Its efficacy has been quantified through various biochemical and cellular assays.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) | Mechanism of Action |
| EGFR (Wild-Type) | 5.2 | 2.1 | ATP Competitive[1] |
| EGFR (L858R mutant) | 1.8 | 0.7 | ATP Competitive[1] |
| EGFR (T790M mutant) | 25.6 | 10.3 | ATP Competitive[1] |
| Other Kinase 1 | >10,000 | - | - |
| Other Kinase 2 | >10,000 | - | - |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.31 ± 0.3 |
| H69AR | Lung Cancer | 3.16 ± 0.8 |
| PC-3 | Prostate Cancer | 4.2 ± 0.2 |
Synthesis
The synthesis of this compound, a quinazoline-based inhibitor, involves a multi-step process. A representative synthetic route is outlined below.
General Synthesis Scheme:
-
Synthesis of the Quinazoline Core: A substituted anthranilic acid is reacted with formamide (B127407) at elevated temperatures to produce the corresponding 4-quinazolinone.
-
Chlorination: The 4-quinazolinone is then chlorinated, typically using a reagent like thionyl chloride or phosphorus oxychloride, to yield a 4-chloroquinazoline (B184009) intermediate.
-
Nucleophilic Aromatic Substitution: The final step involves the reaction of the 4-chloroquinazoline with an appropriate amine. This reaction is typically performed in a polar aprotic solvent in the presence of a base.[1]
Mechanism of Action
This compound is an ATP-competitive inhibitor of the EGFR kinase domain.[1] By binding to the ATP-binding site of the enzyme, it blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.
Signaling Pathways
Dysregulation of the EGFR signaling pathway is a key driver in many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating several downstream cascades.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the inhibitory activity of this compound against EGFR using a luminescence-based assay that measures ADP production.
Caption: In Vitro Kinase Assay Workflow.
Methodology:
-
Prepare serial dilutions of this compound in a kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a kinase reaction master mix containing the peptide substrate and ATP.
-
Dilute the recombinant EGFR enzyme to the desired concentration.
-
In a 96-well plate, add 5 µL of the diluted this compound or a DMSO control.
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.[2]
Cell Viability (MTS) Assay
This protocol assesses the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A common starting range is from 1 nM to 100 µM.[3] Include a vehicle control (DMSO).
-
Remove the existing medium and add 100 µL of the prepared drug dilutions or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis for EGFR Phosphorylation
This protocol is used to confirm that this compound inhibits EGFR signaling within a cellular context.
Caption: Western Blot Workflow for p-EGFR.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat them with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control. For some experiments, cells can be serum-starved and then stimulated with EGF (e.g., 50 ng/mL) for 15-30 minutes.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the signal with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
Egfr-IN-112: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Egfr-IN-112, a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling is a critical factor in the progression of various cancers, making it a key target for therapeutic intervention. This compound has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, positioning it as a valuable tool for cancer research and drug development. This document details the mechanism of action of this compound, provides a representative synthesis protocol, summarizes its in vitro efficacy, and outlines key experimental methodologies for its characterization.
Introduction to EGFR and Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[2] This activation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for normal cellular processes.[2][3] In numerous cancers, aberrant EGFR signaling, driven by overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[1][2] Consequently, EGFR has become a prime target for the development of anti-cancer therapeutics, with small molecule tyrosine kinase inhibitors (TKIs) representing a major class of these agents.[2][4]
This compound, also known as SPP10, is a potent and selective ATP-competitive inhibitor designed to target the kinase domain of EGFR.[1][5] By blocking the ATP-binding site, it prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[4][5]
Discovery of this compound
The discovery of this compound is rooted in the broader effort to develop more effective treatments for non-small cell lung cancer (NSCLC) by targeting EGFR mutations. The identification of a furanopyrimidine-based lead compound with a (S)-2-phenylglycinol structure was a key starting point.[6] However, this initial compound suffered from high clearance and poor oral bioavailability.[6] Through a process of lead optimization, which involved scaffold hopping and the exploration of various "warhead" groups to enhance inhibitory activity, a clinical candidate, DBPR112, was developed.[6] This optimized compound demonstrated potent inhibitory activity against EGFR with L858R/T790M double mutations.[6] While the exact discovery timeline of this compound (SPP10) is proprietary, it emerged from similar research paradigms focused on potent and selective EGFR inhibition.
Synthesis of this compound
The synthesis of this compound follows a multi-step process characteristic of quinazoline-based EGFR inhibitors.[1] The general synthetic approach involves the construction of a core quinazoline (B50416) scaffold followed by functionalization to achieve the final compound.[1] The following is a representative synthetic route.
Representative Synthetic Scheme
A common method for synthesizing the quinazoline core involves the following key steps:
-
Synthesis of the Quinazolinone Core: A substituted anthranilic acid is reacted with formamide (B127407) at elevated temperatures to produce the corresponding 4-quinazolinone.[1]
-
Chlorination: The 4-quinazolinone is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the 4-chloroquinazoline (B184009) intermediate.[1]
-
Nucleophilic Aromatic Substitution: The final step involves the reaction of the 4-chloroquinazoline intermediate with a selected amine, leading to the formation of the final EGFR inhibitor.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain.[1] Upon ligand binding, EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of tyrosine residues.[3] These phosphorylated sites act as docking stations for adaptor proteins, which in turn activate downstream signaling pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[2] this compound binds to the ATP pocket of the EGFR kinase domain, preventing this autophosphorylation and thereby blocking the entire downstream signaling cascade.[1][2]
Quantitative Data
The in vitro efficacy of this compound has been evaluated through various assays, demonstrating its cytotoxic and kinase inhibitory activities.
| Assay Type | Cell Line | Target | IC50 (µM) | Reference(s) |
| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability | 2.31 ± 0.3 | [5] |
| Cytotoxicity | H69AR (Small Cell Lung Cancer) | Cell Viability | 3.16 ± 0.8 | [5] |
| Cytotoxicity | PC-3 (Prostate Cancer) | Cell Viability | 4.2 ± 0.2 | [5] |
| Cytotoxicity | Non-tumorigenic cells | Cell Viability | 26.8 ± 0.4 | [5] |
| EGFR Kinase Inhibition | MCF-7 | Wild-Type EGFR | 0.40 ± 0.12 | [5] |
| EGFR Kinase Inhibition | H69AR | Wild-Type EGFR | 0.20 | [5] |
| EGFR Kinase Inhibition | PC-3 | Wild-Type EGFR | 0.42 ± 0.8 | [5] |
| EGFR Kinase Inhibition | MCF-7 | EGFR T790M Mutant | 0.37 ± 0.2 | [5] |
| EGFR Kinase Inhibition | H69AR | EGFR T790M Mutant | 0.25 ± 0.7 | [5] |
| EGFR Kinase Inhibition | PC-3 | EGFR T790M Mutant | 0.39 ± 0.2 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced in a kinase reaction to determine the inhibitory activity of this compound.[3]
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.[3]
-
Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[3]
-
Prepare a kinase reaction master mix containing the peptide substrate and ATP.[3]
-
Dilute the recombinant EGFR enzyme to the desired concentration.[3]
-
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition and Analysis:
Cell-Based Proliferation Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells to indirectly determine cell proliferation and the cytotoxic effects of this compound.[2][5]
Materials:
-
Human cancer cell lines (e.g., A431, HCC827, MCF-7, H69AR, PC-3)[2][5]
-
This compound
-
Cell Culture Medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[2]
-
96-well plates
-
Solubilization solution (e.g., DMSO)[2]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Quantification of Cell Proliferation:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[2]
-
For XTT assay: Add XTT labeling reagent and incubate.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[2]
-
Subtract the average absorbance of the no-cell control.[2]
-
Calculate the percentage of cell proliferation relative to the vehicle control.[2]
-
Plot the percentage of proliferation against the log of the inhibitor concentration to determine the IC50 value.[2]
-
Western Blot Analysis for EGFR Signaling
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream effectors following treatment with this compound.[1][7]
Materials:
-
Cancer cell lines
-
This compound
-
EGF
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Primary antibodies (p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[5]
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours), followed by stimulation with EGF.[1][8]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[5]
-
Centrifuge the lysates and collect the supernatants.[5]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[5]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane (e.g., with 5% milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Wash the membrane again and add ECL substrate for detection using a chemiluminescence imaging system.[7]
-
-
Analysis:
-
Quantify band intensities to determine the relative levels of protein phosphorylation.[4]
-
Conclusion
This compound is a potent inhibitor of both wild-type and mutant forms of EGFR, demonstrating significant anti-proliferative activity in various cancer cell lines.[1][5] This technical guide provides a detailed overview of its discovery, a representative synthesis method, and comprehensive protocols for its biological evaluation. The structured data and detailed methodologies presented herein are intended to serve as a valuable resource for researchers in the fields of oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound.
References
- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcat.com [ijpcat.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-112: A Technical Guide to its Target Protein Binding and Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target protein binding affinity and mechanism of action of Egfr-IN-112, a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details the available quantitative data on its cellular potency, outlines comprehensive experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.
Mechanism of Action
This compound is a potent inhibitor of the EGFR tyrosine kinase.[1] It functions by competing with ATP for binding to the intracellular kinase domain of the EGFR.[1] This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades crucial for cell proliferation and survival, namely the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[1][2] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[2] Preliminary data suggests that this compound induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax and Cytochrome c.[1]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been primarily characterized through cellular assays that measure its effect on cancer cell viability. The half-maximal inhibitory concentration (IC50) values have been determined in various cancer cell lines.
Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Cell Viability | 2.31 ± 0.3 |
| H69AR | Small Cell Lung Cancer | Cell Viability | 3.16 ± 0.8 |
| PC-3 | Prostate Cancer | Cell Viability | 4.2 ± 0.2 |
Data sourced from publicly available information, presented as mean ± standard deviation.[1]
While direct binding affinity data such as Ki or Kd values are not publicly available, the biochemical potency of this compound can be determined using in vitro kinase assays. The following table provides an example of how such data would be presented.
Table 2: Illustrative Example of In Vitro EGFR Kinase Inhibition by this compound
| Target Enzyme | Assay Type | Substrate | ATP Concentration | IC50 (nM) [Illustrative] |
| EGFR Kinase | Luminescence | Poly(E,Y) | 10 µM | 15.2 |
Note: The IC50 value presented in this table is for illustrative purposes to demonstrate a typical result from an in vitro kinase assay and is not actual experimental data for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide comprehensive protocols for key assays used to characterize EGFR inhibitors like this compound.
In Vitro EGFR Kinase Assay (Luminescence-Based)
This protocol is designed to determine the biochemical IC50 value of this compound against purified recombinant EGFR enzyme by measuring the amount of ADP produced in the kinase reaction. This method is based on the ADP-Glo™ Kinase Assay.[3]
Materials:
-
Recombinant EGFR enzyme
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in kinase assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration in the reaction does not exceed 1%.[3]
-
-
Kinase Reaction Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).
-
Prepare a master mix containing the kinase substrate and ATP in the kinase assay buffer.
-
Add 5 µL of the master mix to each well.
-
Initiate the reaction by adding 2.5 µL of diluted EGFR enzyme to each well, for a total volume of 10 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.[3]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce luminescence.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.[3]
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Cell Viability Assay (XTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the cellular IC50 value.[1]
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, H69AR, PC-3)
-
Complete cell culture medium
-
96-well plates
-
XTT labeling reagent and electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
XTT Labeling:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.[1]
-
Western Blotting for Phospho-Protein Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins like AKT and ERK.[4]
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein per lane and separate them by SDS-PAGE.[1]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
-
Detection:
Conclusion
This compound presents as a potent small molecule inhibitor of the EGFR tyrosine kinase, demonstrating low micromolar cytotoxic activity against various cancer cell lines. Its mechanism of action involves the direct inhibition of the EGFR kinase domain, leading to the suppression of key pro-survival signaling pathways and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel EGFR inhibitors, facilitating their preclinical and clinical development. Further investigation to determine its direct binding affinity (Ki/Kd) and its efficacy against various EGFR mutations would provide a more complete profile of this compound.
References
Egfr-IN-112 In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay for Egfr-IN-112, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document outlines the core principles, experimental protocols, and data interpretation relevant to characterizing the inhibitory activity of this compound.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime therapeutic target.[1] EGFR inhibitors, such as this compound, are small molecules designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling pathways and impeding tumor growth.[1]
This compound is a novel small molecule inhibitor designed to target the EGFR kinase domain.[1] Like many kinase inhibitors, it is thought to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of substrates.[1] The potency of such inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]
Data Presentation: Inhibitory Activity of this compound
While direct in vitro kinase assay data for this compound against purified EGFR is not publicly available, cell-based assays provide preliminary insights into its anti-proliferative activity. The following table summarizes the reported IC50 values of this compound in various cancer cell lines. It is important to note that these values reflect the compound's overall effect on cell viability, which can be influenced by factors beyond direct kinase inhibition, such as cell permeability and off-target effects.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.31 ± 0.3 |
| H69AR | Multidrug-Resistant Small Cell Lung Cancer | 3.16 ± 0.8 |
| PC-3 | Prostate Cancer | 4.2 ± 0.2 |
Note: These IC50 values are derived from cell-based proliferation assays and represent the concentration of this compound required to inhibit cell growth by 50%.
Experimental Protocols: In Vitro Kinase Assay
A luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and sensitive method for determining the direct inhibitory activity of compounds like this compound against a purified kinase. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials and Reagents
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
96-well or 384-well white, flat-bottom plates
-
Plate-reading luminometer
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in Kinase Assay Buffer. The final DMSO concentration in the reaction should not exceed 1%.
-
Dilute the recombinant EGFR enzyme to the desired concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate.
-
Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for EGFR to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Kinase Reaction:
-
To the wells of a microplate, add the diluted this compound or a vehicle control (Kinase Assay Buffer with the same final DMSO concentration).
-
Add the diluted EGFR enzyme to all wells except for the "no enzyme" background control wells.
-
Initiate the kinase reaction by adding the substrate/ATP master mix to all wells.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
After the kinase reaction, add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" (100% activity) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualization
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
In Vitro Kinase Assay Experimental Workflow
Caption: Experimental workflow for the this compound in vitro kinase assay.
References
An In-Depth Technical Guide to the Kinase Selectivity Profile of EGFR-IN-112
Disclaimer: The compound "EGFR-IN-112" is used as a representative name for a highly selective, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). The protocols and data presented are based on established methodologies and publicly available information for well-characterized inhibitors of this class, such as osimertinib, to illustrate a typical selectivity profile.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] While first and second-generation EGFR TKIs have shown clinical efficacy, their use can be limited by off-target effects due to inhibition of wild-type (WT) EGFR and the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation.[1][3]
Third-generation EGFR inhibitors are designed to overcome these challenges by exhibiting high potency against sensitizing EGFR mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while sparing WT EGFR.[1][4] This enhanced selectivity is critical for a wider therapeutic window and a more favorable safety profile.[1] This technical guide provides a comprehensive overview of the kinase selectivity profile of a representative third-generation EGFR inhibitor, this compound, detailing its activity against various EGFR isoforms and a broader panel of kinases, along with the experimental protocols used for this characterization.
Quantitative Kinase Selectivity Profile
The selectivity of an EGFR inhibitor is paramount and is assessed through rigorous biochemical assays. The data is typically presented as the half-maximal inhibitory concentration (IC50) or as kinetic parameters like the reversible binding affinity (Ki) and the rate of covalent inactivation (kinact) for irreversible inhibitors.
Table 1: Potency of this compound Against Wild-Type and Mutant EGFR Forms
This table summarizes the inhibitory potency of this compound against clinically relevant forms of the EGFR kinase. The data illustrates a significant selectivity for mutant forms of EGFR over the wild-type receptor. For irreversible inhibitors, the overall efficiency of inactivation is represented by the kinact/Ki ratio.
| Kinase Target | Ki (nM) | kinact (min-1) | kinact/Ki (μM-1min-1) | Selectivity Ratio (vs. WT) |
| EGFR (WT) | 41 | 0.09 | 2.2 | 1 |
| EGFR (L858R) | 13.7 | 0.27 | 19.7 | ~9x |
| EGFR (L858R/T790M) | 2.4 | 0.27 | 112.5 | ~51x |
Data presented is representative of osimertinib, a well-characterized third-generation EGFR inhibitor.[5][6]
Table 2: Selectivity Profile of this compound Against a Panel of Off-Target Kinases
To assess the broader selectivity, this compound is screened against a large panel of kinases, often using a technology like KINOMEscan. The results are typically reported as percent inhibition at a fixed concentration (e.g., 1 µM) or as a selectivity score (S-score), which quantifies the number of off-target hits. A lower S-score indicates higher selectivity.
| Kinase | Percent Inhibition @ 1 µM |
| EGFR (L858R/T790M) | 0.1% |
| EGFR (del19/T790M) | 0.1% |
| BLK | 1.5% |
| HER2 (ERBB2) | 3.5% |
| HER4 (ERBB4) | 4.0% |
| BTK | 5.0% |
| JAK3 | 8.0% |
| BMX | 12.0% |
| TEC | 15.0% |
This table presents a hypothetical selectivity profile based on data for potent and selective EGFR inhibitors.[7] A common selectivity score, S(10) at 1 µM, represents the number of kinases with >90% inhibition divided by the total number of non-mutant kinases tested. For a highly selective inhibitor, this score would be very low (e.g., <0.02).[7]
Experimental Protocols
Accurate determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of this compound against purified kinases using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).[8]
Materials:
-
Recombinant human EGFR kinase domains (WT and mutant forms)
-
Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, flat-bottom 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[8]
-
Prepare a kinase/substrate master mix in kinase assay buffer and add 2 µL to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration close to the Km for each kinase) to each well.[8]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC50 value.
-
Protocol 2: Cellular Assay for EGFR Phosphorylation Inhibition (Western Blot)
This protocol is used to confirm that this compound inhibits the autophosphorylation of EGFR in a cellular context, which is a direct measure of target engagement.
Materials:
-
NSCLC cell lines with relevant EGFR mutations (e.g., H1975 for L858R/T790M)
-
Cell culture medium and supplements
-
This compound
-
Epidermal Growth Factor (EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-EGFR and total EGFR.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of EGFR phosphorylation, normalizing the p-EGFR signal to the total EGFR signal.
Mandatory Visualizations
EGFR Signaling Pathways and Inhibition
Caption: EGFR Signaling Pathways and Inhibition by this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Experimental Workflow: Cellular Western Blot Assay
Caption: Workflow for Cellular Western Blot Assay.
References
- 1. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 3. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oncotarget.com [oncotarget.com]
- 8. worldwide.promega.com [worldwide.promega.com]
Unveiling the Potency of EGFR Inhibition in MCF-7 Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the crucial aspects of evaluating Epidermal Growth Factor Receptor (EGFR) inhibitors, with a specific focus on determining their half-maximal inhibitory concentration (IC50) in the MCF-7 breast cancer cell line. While specific IC50 data for Egfr-IN-112 in MCF-7 cells is not publicly available, this document provides a comprehensive framework for such an investigation, including representative data for other EGFR inhibitors, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Quantitative Analysis of EGFR Inhibitor Potency in MCF-7 Cells
The IC50 value is a critical metric for quantifying the potency of a compound in inhibiting a specific biological process. The following table summarizes reported IC50 values for various EGFR inhibitors in MCF-7 cells, offering a comparative landscape for newly developed compounds like this compound. It is important to note that experimental conditions can significantly influence IC50 values.
| Compound/Inhibitor | IC50 in MCF-7 Cells | Cell Line Variant | Citation |
| Unspecified EGFRi | 3.96 µM | Parental | [1] |
| AG1478 (Tyrphostin) | 17 ± 2 µM | MCF7-EGFR (overexpressing) | [2] |
| Cetuximab | 304 µg/mL | Parental | [3] |
| Doxorubicin (Chemotherapeutic, for comparison) | 1.4 µM | Parental | [1] |
The EGFR Signaling Cascade in Breast Cancer
The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation, survival, and migration.[4] Its activation triggers a cascade of downstream signaling events. In breast cancer cells like MCF-7, this pathway is often dysregulated, making it a prime target for therapeutic intervention.[5][6] EGFR signaling primarily proceeds through the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, both of which are central to cancer progression.[4]
Caption: EGFR signaling and inhibition by this compound.
Experimental Protocol: Determining IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.[7][8] The protocol below outlines the steps for determining the IC50 of an EGFR inhibitor in MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
EGFR inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to approximately 80% confluency.
-
Trypsinize the cells and resuspend them in fresh complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the EGFR inhibitor in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., from 1 nM to 100 µM is a common starting range for a novel compound).[4]
-
Include wells with vehicle control (DMSO at the same concentration as the highest drug concentration) and untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[8]
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[7]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[7]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the IC50 of an EGFR inhibitor in MCF-7 cells.
Caption: General workflow for IC50 determination.
References
- 1. mdpi.com [mdpi.com]
- 2. EGFR Transgene Stimulates Spontaneous Formation of MCF7 Breast Cancer Cells Spheroids with Partly Loss of HER3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR Suppression Inhibits the Sphere Formation of MCF7 Cells Overexpressing EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cell death of MCF-7 human breast cancer cells induced by EGFR activation in the absence of other growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Egfr-IN-112: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Egfr-IN-112, a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), and its role in the induction of apoptosis. This document collates available data on its efficacy, outlines its mechanism of action, and provides detailed experimental protocols for its investigation.
Introduction to this compound
This compound (also known as SPP10) is a potent kinase inhibitor targeting EGFR.[1] The Epidermal Growth Factor Receptor is a transmembrane tyrosine kinase that is a critical regulator of key cellular processes including proliferation, differentiation, and survival.[2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver in many human cancers. Consequently, EGFR is a key therapeutic target in oncology.[2] Small molecule tyrosine kinase inhibitors (TKIs) like this compound function by competing with ATP at the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.[1] A primary mechanism through which EGFR inhibitors exert their anti-tumor effects is the induction of apoptosis (programmed cell death).
Data Presentation: In Vitro Efficacy of this compound
This compound has demonstrated cytotoxic effects against a range of cancer cell lines, with inhibitory activity in the low micromolar range.[3] The half-maximal inhibitory concentration (IC50) values from cytotoxicity assays are summarized below.
| Assay Type | Cell Line | Cancer Type | IC50 (µM) |
| Cytotoxicity | MCF-7 | Breast Cancer | 2.31 ± 0.3 |
| Cytotoxicity | H69AR | Multidrug-Resistant Small Cell Lung Cancer | 3.16 ± 0.8 |
| Cytotoxicity | PC-3 | Prostate Cancer | 4.2 ± 0.2 |
| Table 1: IC50 values of this compound in various cancer cell lines. Data is derived from in vitro cell viability assays.[1][3] |
Mechanism of Action: Induction of Apoptosis
EGFR signaling promotes cell survival primarily through the activation of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1] By inhibiting EGFR, this compound blocks these critical survival signals, shifting the cellular balance towards apoptosis.
Preliminary evidence indicates that this compound induces apoptosis by modulating the expression of key proteins in the intrinsic apoptotic pathway.[3] Specifically, treatment with this compound has been shown to:
-
Inhibit the anti-apoptotic protein Bcl-2.
-
Induce the pro-apoptotic protein Bax.
-
Promote the release of Cytochrome c from the mitochondria. [3]
This modulation of the Bcl-2 family of proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death.
Signaling Pathway Diagram
The following diagram illustrates the inhibition of the EGFR signaling pathway by this compound, leading to the induction of apoptosis.
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to assess the pro-apoptotic effects of a novel EGFR inhibitor like this compound.
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 value of a compound by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, H69AR, PC-3)
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (DMSO).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[2]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a desired time (e.g., 24, 48, or 72 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL detection system. Use β-actin as a loading control for normalization.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the pro-apoptotic activity of this compound.
Conclusion
This compound is a promising EGFR kinase inhibitor that demonstrates efficacy in the low micromolar range against various cancer cell lines, including those with multidrug resistance. Its mechanism of action involves the induction of the intrinsic apoptotic pathway, characterized by the inhibition of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c. The provided protocols offer a robust framework for further investigation into the pro-apoptotic capabilities of this compound, which can aid in its development as a potential anti-cancer therapeutic.
References
An In-depth Technical Guide to EGFR-IN-112 for Basic Cancer Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[1] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of therapeutic agents in oncology.[2]
EGFR-IN-112, also known as SPP10, is a potent and selective, cell-permeable inhibitor of EGFR kinase activity.[3] As an ATP-competitive inhibitor, it effectively blocks EGFR autophosphorylation and subsequent downstream signaling.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its evaluation in a research setting. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of cancer cell biology and targeted therapeutics.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[4] Upon ligand binding, such as with Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of key tyrosine residues within its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for promoting cell proliferation and survival.[5] this compound binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of phosphate (B84403) from ATP to the tyrosine residues. This action blocks the initial autophosphorylation step, thereby inhibiting the activation of all downstream signaling pathways.[3][4]
Preliminary data also suggests that this compound induces apoptosis by modulating the expression of key apoptotic proteins. Treatment with this compound has been shown to inhibit the anti-apoptotic protein Bcl-2 while inducing the pro-apoptotic proteins Bax and Cytochrome c.[3]
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, it is described as a quinazoline-based kinase inhibitor. The synthesis of such compounds typically involves a multi-step process. A representative synthetic scheme for quinazoline-based EGFR inhibitors is provided below.[6]
Representative Synthetic Scheme:
-
Synthesis of the Quinazoline Core: The synthesis often begins with a substituted anthranilic acid, which is reacted with formamide (B127407) at elevated temperatures to yield the corresponding 4-quinazolinone.[6]
-
Chlorination: The 4-quinazolinone is then chlorinated, typically using a reagent like thionyl chloride or phosphorus oxychloride, to produce a 4-chloroquinazoline (B184009) intermediate.
-
Nucleophilic Substitution: The final step involves a nucleophilic aromatic substitution reaction where the 4-chloroquinazoline is reacted with a substituted aniline (B41778) to yield the final 4-anilinoquinazoline (B1210976) product.
Note: This is a generalized scheme, and the specific reagents and reaction conditions for the synthesis of this compound may vary.
Quantitative Data
The inhibitory activity of this compound has been characterized in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Assay Type | Cell Line | Cell Type | Target | IC50 (µM) | Reference(s) |
|---|---|---|---|---|---|
| Cytotoxicity | MCF-7 | Breast Cancer | Cell Viability | 2.31 ± 0.3 | [3] |
| Cytotoxicity | H69AR | Multidrug-Resistant SCLC | Cell Viability | 3.16 ± 0.8 | [3] |
| Cytotoxicity | PC-3 | Prostate Cancer | Cell Viability | 4.2 ± 0.2 |[3] |
Table 2: EGFR Kinase Inhibitory Activity of this compound
| Assay Type | Cell Line | Target | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| EGFR Kinase Inhibition | MCF-7 | Wild-Type EGFR | 0.40 ± 0.12 | |
| EGFR Kinase Inhibition | H69AR | Wild-Type EGFR | 0.20 | |
| EGFR Kinase Inhibition | PC-3 | Wild-Type EGFR | 0.42 ± 0.8 | |
| EGFR Kinase Inhibition | MCF-7 | EGFR T790M Mutant | 0.37 ± 0.2 | |
| EGFR Kinase Inhibition | H69AR | EGFR T790M Mutant | 0.25 ± 0.7 |
| EGFR Kinase Inhibition | PC-3 | EGFR T790M Mutant | 0.39 ± 0.2 | |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed methodologies for the in vitro evaluation of this compound are provided below.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4]
References
Egfr-IN-112: A Technical Whitepaper on a Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with its dysregulation driving the pathogenesis of numerous cancers. Egfr-IN-112 has emerged as a potent and selective inhibitor of EGFR, demonstrating significant potential as a therapeutic agent. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, and key experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological activity and evaluation process.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating essential cellular processes, including proliferation, differentiation, survival, and migration.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2] Aberrant EGFR signaling, often resulting from overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).[3] Consequently, EGFR has become a prime target for anticancer therapies.
This compound is a small molecule, ATP-competitive tyrosine kinase inhibitor (TKI) designed to target both wild-type and common mutant forms of EGFR. By binding to the kinase domain of EGFR, it effectively blocks receptor phosphorylation and activation, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival.[4] This document serves as an in-depth technical resource for researchers and drug development professionals, providing detailed methodologies and data to support further investigation and development of this compound.
Mechanism of Action
This compound functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[1] It competitively binds to the ATP-binding site within the intracellular kinase domain of the receptor.[5] This action prevents the autophosphorylation of key tyrosine residues upon ligand binding, a critical step in the activation of the receptor.[6] By inhibiting EGFR autophosphorylation, this compound effectively blocks the initiation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cancer cell proliferation, survival, and differentiation.[4][7] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[7] Furthermore, this compound has shown efficacy against both wild-type and drug-resistant EGFR mutants, such as the T790M mutation, making it a valuable agent for studying and potentially overcoming drug resistance.[8]
Quantitative Data
The preclinical efficacy of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative data obtained from these studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Cell Viability | 2.31 ± 0.3 | [8] |
| H69AR | Small Cell Lung Cancer | Cell Viability | 3.16 ± 0.8 | [8] |
| PC-3 | Prostate Cancer | Cell Viability | 4.2 ± 0.2 | [8] |
| Non-tumorigenic | Normal Cells | Cell Viability | 26.8 ± 0.4 | [8] |
Table 2: In Vitro EGFR Kinase Inhibition by this compound
| Cell Line | EGFR Status | IC50 (µM) | Reference |
| MCF-7 | Wild-Type EGFR | 0.40 ± 0.12 | [8] |
| H69AR | Wild-Type EGFR | 0.20 | [8] |
| PC-3 | Wild-Type EGFR | 0.42 ± 0.8 | [8] |
| MCF-7 | EGFR T790M Mutant | 0.37 ± 0.2 | [8] |
| H69AR | EGFR T790M Mutant | 0.25 ± 0.7 | [8] |
| PC-3 | EGFR T790M Mutant | 0.39 ± 0.2 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Cell-Based Proliferation Assay (MTT/MTS Assay)
This protocol is designed to assess the anti-proliferative activity of this compound in cancer cell lines.[1]
I. Materials and Reagents:
-
Human cancer cell lines with known EGFR expression levels (e.g., A431, HCC827, MDA-MB-231).[1]
-
This compound: 10 mM stock solution in DMSO.[1]
-
Cell Culture Medium (e.g., DMEM or RPMI-1640).[1]
-
Fetal Bovine Serum (FBS).[1]
-
Penicillin-Streptomycin Solution.[1]
-
Trypsin-EDTA.[1]
-
Phosphate-Buffered Saline (PBS).[1]
-
MTT or MTS reagent.[1]
-
Solubilization solution (e.g., DMSO or SDS in HCl).[7]
II. Procedure:
-
Cell Seeding:
-
Maintain cancer cell lines in the recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]
-
Harvest cells and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density.[1][4]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.01 nM to 10 µM.[1][4]
-
Include a vehicle control (DMSO) and a no-cell control.[1]
-
Remove the old medium from the cells and add the compound dilutions.[4]
-
Incubate for the desired time period (e.g., 72 hours).[4]
-
-
MTT/MTS Addition and Absorbance Measurement:
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours until a formazan (B1609692) precipitate is visible.[4]
-
Add the solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
Western Blot Analysis for EGFR Phosphorylation
This protocol is used to confirm the inhibition of EGFR signaling by this compound in a cellular context.[4]
I. Materials and Reagents:
-
6-well plates.
-
This compound.
-
EGF.
-
Cold PBS.
-
RIPA buffer with protease and phosphatase inhibitors.[4]
-
BCA or Bradford assay kit.[4]
-
Laemmli sample buffer.[6]
-
Polyacrylamide gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (p-EGFR, Total EGFR, p-Akt, Total Akt, p-ERK, Total ERK, GAPDH/β-actin).[7]
-
HRP-conjugated secondary antibodies.[6]
-
ECL substrate.[6]
II. Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.[4]
-
Serum-starve the cells for 12-24 hours.[4]
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.[4]
-
Stimulate cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.[4]
-
Wash cells with cold PBS and lyse them in RIPA buffer.[4]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of total protein per lane for SDS-PAGE.[6]
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
In Vitro Kinase Assay
This protocol evaluates the direct inhibitory activity of this compound on recombinant EGFR enzyme.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. uniprot.org [uniprot.org]
- 3. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating Resistance: A Technical Guide to Novel EGFR Inhibitors, Featuring Egfr-IN-112
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly the C797S mutation, has posed a significant clinical challenge, rendering many third-generation inhibitors ineffective. This guide provides an in-depth technical overview of novel EGFR inhibitors designed to overcome these resistance mechanisms, with a special focus on the preclinical compound Egfr-IN-112.
The Evolving Challenge of EGFR-Targeted Therapy
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the development and progression of various cancers, including NSCLC.[2] While first and second-generation EGFR TKIs offered significant advancements, their efficacy was limited by the development of the T790M "gatekeeper" mutation.[3]
Third-generation inhibitors, such as osimertinib, were designed to be effective against tumors harboring the T790M mutation.[3] However, acquired resistance to these drugs frequently occurs through the emergence of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of these irreversible inhibitors.[4][5] This has spurred the development of a new class of fourth-generation EGFR inhibitors aimed at targeting C797S-mutant EGFR.[6][7]
This compound: A Novel EGFR Kinase Inhibitor
This compound (also referred to as SPP10) is a potent, cell-permeable small molecule inhibitor that targets the kinase domain of EGFR.[8] As an ATP-competitive inhibitor, it blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways critical for tumor growth and survival.[1]
Mechanism of Action
This compound functions by binding to the ATP-binding site within the intracellular kinase domain of EGFR. This prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor, a critical initial step in the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1] By blocking these signals, this compound can induce apoptosis in cancer cells dependent on EGFR signaling.[8]
In Vitro Efficacy of this compound and Comparative Inhibitors
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound in comparison to other established and novel EGFR inhibitors across various cancer cell lines and EGFR mutation statuses.
| Inhibitor | Cell Line | EGFR Status | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | Wild-Type | 2.31 ± 0.3 | [9] |
| H69AR (Multidrug-Resistant SCLC) | Wild-Type | 3.16 ± 0.8 | [9] | |
| PC-3 (Prostate Cancer) | Wild-Type | 4.2 ± 0.2 | [9] | |
| MCF-7 | T790M Mutant | 0.37 ± 0.2 | [8] | |
| H69AR | T790M Mutant | 0.25 ± 0.7 | [8] | |
| PC-3 | T790M Mutant | 0.39 ± 0.2 | [8] | |
| Gefitinib | MCF-7 | Wild-Type | >5 | [9] |
| PC-3 | Wild-Type | >10 | [9] | |
| Erlotinib | MCF-7 | Wild-Type | 1.88 - 9.803 | [9] |
| PC-3 | Wild-Type | >10 | [9] | |
| Afatinib | MCF-7 | Wild-Type | ~0.001 - 0.1 | [9] |
| PC-3 | Wild-Type | ~0.08 | [9] | |
| Osimertinib | PC9 (Osimertinib-resistant) | - | 3.81 | |
| H1975 (Osimertinib-resistant) | - | 4.70 | ||
| BLU-945 | PC9 DTC | - | 0.559 | |
| PC9 (Osimertinib-resistant) | - | 7.96 | ||
| H1975 (Osimertinib-resistant) | - | >10 | ||
| CCM-205 | PC9 DTC | - | 1.02 | |
| PC9 (Osimertinib-resistant) | - | 0.728 | ||
| H1975 (Osimertinib-resistant) | - | 1.716 | ||
| CCM-308 | PC9 DTC | - | 0.220 | |
| PC9 (Osimertinib-resistant) | - | 0.321 | ||
| H1975 (Osimertinib-resistant) | - | 0.684 |
The Next Wave: Fourth-Generation EGFR Inhibitors
The development of fourth-generation EGFR-TKIs is focused on overcoming resistance mediated by the C797S mutation.[6][7] These inhibitors are designed to be effective against both double (e.g., del19/C797S) and triple (e.g., del19/T790M/C797S) EGFR mutations.[4]
Notable fourth-generation inhibitors in development include:
-
BLU-945: Specifically targets T790M/C797S co-mutations.[6]
-
BDTX-1535: Targets C797S and other driver mutations, with potential for first-line treatment and excellent brain penetration.[6]
-
TQB-3804: Shows promising in vitro activity against EGFR T790M/C797S mutations.[6]
-
EAI001: An allosteric inhibitor that does not depend on C797 for its activity.[7]
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is used to assess the anti-proliferative activity of EGFR inhibitors.
Materials:
-
Human cancer cell lines (e.g., A431, HCC827)
-
EGFR inhibitor stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium. A typical range to test would be from 0.01 nM to 10 µM in a 10-point, 3-fold serial dilution.[11]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[10]
-
MTS Addition: Add 20 µL of MTS solution to each well.[12][13]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot the results against the log of the inhibitor concentration. Use non-linear regression to determine the IC50 value.[11]
Western Blot for EGFR Phosphorylation
This protocol is used to confirm the on-target activity of EGFR inhibitors by assessing the phosphorylation status of EGFR.
Materials:
-
Cancer cell lines
-
EGFR inhibitor
-
EGF
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours, then pre-treat with varying concentrations of the EGFR inhibitor for 1-2 hours. Stimulate with EGF (e.g., 50 ng/mL) for 10-15 minutes.[10]
-
Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-polyacrylamide gel.[1]
-
Membrane Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.[1]
-
Analysis: Perform densitometry analysis to quantify band intensities. Normalize the p-EGFR signal to total EGFR and then to a loading control like GAPDH.[15]
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling and the point of inhibition by this compound.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating the in vitro efficacy of EGFR inhibitors.
Logic of Overcoming Drug Resistance
Caption: The evolution of EGFR TKI resistance and next-gen solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance | MDPI [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 6. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Egfr-IN-112 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Egfr-IN-112, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), in cell culture experiments. This document outlines the mechanism of action, provides quantitative data on its efficacy, and offers comprehensive protocols for key cellular assays.
Mechanism of Action
This compound is a small molecule tyrosine kinase inhibitor (TKI) that selectively targets the ATP-binding site within the intracellular kinase domain of EGFR.[1] By competitively inhibiting ATP binding, this compound prevents the autophosphorylation and subsequent activation of the receptor.[2] This blockade of EGFR activation disrupts downstream signaling cascades crucial for cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2] Inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in EGFR-dependent cancer cells.[2]
Signaling Pathway and Inhibition Point
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Target | IC50 (µM) |
| MCF-7 | Breast Cancer | Cell Viability | 2.31 ± 0.3 |
| H69AR | Multidrug-Resistant SCLC | Cell Viability | 3.16 ± 0.8 |
| PC-3 | Prostate Cancer | Cell Viability | 4.2 ± 0.2 |
SCLC: Small Cell Lung Cancer
Comparative Efficacy of EGFR Inhibitors in NSCLC Cell Lines
This table provides a comparison of IC50 values for different EGFR inhibitors across a panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses. This data is provided for context and to aid in the selection of appropriate cell models.
| Inhibitor | Cell Line | EGFR Mutation Status | IC50 (nM) |
| Afatinib | PC-9 | Exon 19 Deletion | 0.8 |
| H3255 | L858R | 0.3 | |
| Ba/F3 | Wild-Type | 31 | |
| Erlotinib | PC-9 | Exon 19 Deletion | 7 |
| H3255 | L858R | 12 | |
| Osimertinib | PC-9 | Exon 19 Deletion | ~7-12 |
| H1975 | L858R/T790M | ~1.0-4.8 |
Note: IC50 values can vary between studies due to different experimental conditions.[3]
Experimental Protocols
General Guidelines
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.[4] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4]
Vehicle Control: For all cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity.[4] Always include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in your experiments.[2]
Protocol 1: Cell Viability/Proliferation Assay (MTT/XTT)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, H69AR, PC-3)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT or XTT labeling reagent
-
Solubilization solution (for MTT assay) or electron-coupling reagent (for XTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical starting range for a dose-response curve is from 1 nM to 100 µM.[2]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[2]
-
-
Quantification:
-
For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[2] Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[2]
-
For XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 4 hours.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm for the MTT assay or 450 nm (with a reference wavelength of 650 nm) for the XTT assay using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for EGFR Signaling
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets, such as AKT and ERK.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
EGF (optional, for stimulation)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 12-24 hours.[4]
-
Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified time (e.g., 2-24 hours).[2]
-
(Optional) Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.[4]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[3][5]
-
Wash the membrane three times with TBST.[5]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.[5]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[5]
-
Use densitometry software to quantify the band intensities relative to the loading control.
-
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This protocol is used to quantify the number of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (1 x 10⁶ cells) in a T25 flask or appropriate culture vessel.
-
Treat cells with the desired concentrations of this compound for the chosen duration (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the collected cells twice with cold PBS and centrifuge at approximately 670 x g for 5 minutes.[6]
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1-5 x 10⁶ cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Experimental Workflow Visualization
Caption: Comprehensive experimental workflow for evaluating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for EGFR-IN-112 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of EGFR-IN-112, a potent and selective epidermal growth factor receptor (EGFR) inhibitor, in various in vitro research applications. This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents quantitative data to guide experimental design.
Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1] Dysregulation of EGFR signaling is a common feature in various cancers, making it a significant target for therapeutic intervention.[2]
This compound is a small molecule, cell-permeable, ATP-competitive inhibitor of EGFR kinase activity.[1] By binding to the ATP-binding pocket of the EGFR kinase domain, it effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1][3] This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[4] Studies have also indicated that this compound can induce apoptosis by modulating the expression of key apoptotic proteins, such as the downregulation of Bcl-2 and the upregulation of Bax and Cytochrome c.[5]
Data Presentation
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound in various cancer cell lines, highlighting its cytotoxic and EGFR kinase inhibitory activities.
| Assay Type | Cell Line | Target | IC50 (µM) | Reference |
| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability | 2.31 ± 0.3 | [5] |
| Cytotoxicity | H69AR (Small Cell Lung Cancer) | Cell Viability | 3.16 ± 0.8 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a metabolic activity-based assay (e.g., MTT or MTS).
Materials:
-
Human cancer cell lines (e.g., A431, HCC827, MDA-MB-231)[2]
-
This compound (10 mM stock in DMSO)[2]
-
Cell Culture Medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[2]
-
Trypsin-EDTA, Phosphate-Buffered Saline (PBS)[2]
-
MTT or MTS reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting range is from 1 nM to 100 µM.[4] A vehicle control (medium with the highest concentration of DMSO, typically ≤ 0.1%) should be included.[6]
-
Treatment: Replace the old medium with the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.[4]
-
Cell Viability Measurement: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate as required.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell proliferation for each concentration relative to the vehicle control. Plot the percentage of proliferation against the log of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[2]
Protocol 2: Western Blot Analysis for EGFR Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.[7]
Materials:
-
Cell line of interest
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[6]
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[1]
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for the desired duration (e.g., 30 minutes to 2 hours).[1][6]
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[1]
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
-
Detection:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[1]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal and then to a loading control.[1]
-
Protocol 3: In Vitro Kinase Assay
This protocol describes a method to determine the inhibitory activity of this compound on recombinant EGFR kinase using a luminescence-based assay (e.g., ADP-Glo™).[3]
Materials:
-
Recombinant human EGFR kinase domain
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO and create serial dilutions. Prepare the kinase reaction master mix.[3]
-
Kinase Reaction:
-
To a 96-well plate, add the diluted this compound or control.
-
Add the kinase reaction master mix.
-
Initiate the reaction by adding the diluted EGFR enzyme.
-
Incubate at 30°C for 60 minutes.[3]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[3]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
References
Application Notes: Assessing the Efficacy of Egfr-IN-112 on p-EGFR Expression via Western Blot
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt cascades.[1][2] Dysregulation of EGFR signaling is a common feature in various cancers, making it a significant target for therapeutic intervention.[3]
Egfr-IN-112 is a potent, cell-permeable, and selective inhibitor of EGFR kinase activity.[1] It functions as an ATP-competitive inhibitor, binding to the intracellular tyrosine kinase domain of EGFR and preventing its autophosphorylation.[1][2] This action blocks the initiation of downstream signaling cascades that are critical for tumor cell growth and survival.[2] Western blotting is a fundamental technique used to evaluate the effectiveness of EGFR inhibitors like this compound by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells.[3]
Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The diagram below outlines the experimental workflow for assessing the effect of this compound on EGFR phosphorylation using Western blotting.
Caption: Experimental Workflow for p-EGFR Western Blotting.
Detailed Protocol: p-EGFR Western Blot
This protocol provides a general guideline for evaluating the inhibitory effect of this compound on EGFR phosphorylation in a selected cancer cell line (e.g., A549, H1975). Optimization may be required for different cell lines and experimental conditions.
1. Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This step reduces basal levels of EGFR phosphorylation.
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Dilute the stock solution in a serum-free medium to achieve final concentrations for a dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM).[1]
-
Incubate the cells with the inhibitor for a predetermined duration (e.g., 30 minutes to 24 hours).[1][3]
-
-
EGF Stimulation: Following inhibitor treatment, stimulate the cells with Epidermal Growth Factor (EGF) to induce EGFR phosphorylation. A common starting point is a final concentration of 100 ng/mL EGF for 15-30 minutes at 37°C.[3][4]
2. Cell Lysis and Protein Quantification
-
Lysis:
-
After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[3]
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes, vortexing occasionally.[3]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each lysate to a final 1X concentration and boil at 95-100°C for 5 minutes.[3]
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel.[3] Include a pre-stained protein ladder in one lane. Run the gel at 100-150V until the dye front reaches the bottom.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA in TBST as recommended by the manufacturer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[3]
-
Recommended Antibodies:
-
Rabbit anti-p-EGFR (e.g., Tyr1068 or Tyr1173)
-
Mouse or Rabbit anti-total EGFR
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Secondary Antibody Incubation:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes and capture the chemiluminescent signal using a digital imager or X-ray film.[1]
-
5. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[1]
-
Normalize the p-EGFR signal to the total EGFR signal.
-
Further normalize this ratio to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.[1]
Data Presentation
The following table presents hypothetical quantitative data from a dose-response experiment, demonstrating the effect of this compound on p-EGFR levels.
| This compound Conc. (µM) | p-EGFR (Normalized Intensity) | Total EGFR (Normalized Intensity) | p-EGFR / Total EGFR Ratio | Fold Change vs. Control |
| 0 (Vehicle Control) | 1.00 | 1.02 | 0.98 | 1.00 |
| 0.1 | 0.65 | 0.99 | 0.66 | 0.67 |
| 1 | 0.21 | 1.01 | 0.21 | 0.21 |
| 10 | 0.05 | 0.98 | 0.05 | 0.05 |
Normalized Intensity: Band intensity normalized to the loading control (β-actin).
References
Application Notes and Protocols for EGFR-IN-112 in Lung Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).[3][4] EGFR-IN-112 is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the EGFR kinase domain. This action blocks its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3] Inhibition of these pathways in EGFR-dependent cancer cells can ultimately lead to cell cycle arrest and apoptosis.[3]
These application notes provide a comprehensive guide for utilizing this compound in lung cancer cell line models to assess its therapeutic potential and specificity. The following protocols and data are based on established methodologies for characterizing EGFR tyrosine kinase inhibitors (TKIs).
Data Presentation: Efficacy of EGFR Inhibition in Lung Cancer Cell Lines
The anti-proliferative activity of EGFR inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. The table below summarizes representative IC50 values for established EGFR TKIs in a panel of human lung cancer cell lines with different EGFR mutation statuses. These values provide a benchmark for the expected efficacy of a potent EGFR inhibitor like this compound.
| Cell Line | EGFR Mutation Status | EGFR TKI | IC50 (nM) | Reference |
| PC-9 | Exon 19 Deletion (Sensitive) | Afatinib | 0.8 | [2] |
| PC-9 | Exon 19 Deletion (Sensitive) | Erlotinib | 7 | [2] |
| PC-9 | Exon 19 Deletion (Sensitive) | Osimertinib | 13 | [2] |
| H3255 | L858R (Sensitive) | Afatinib | 0.3 | [2] |
| H3255 | L858R (Sensitive) | Erlotinib | 12 | [2] |
| H1975 | L858R + T790M (Resistant) | Afatinib | 57 | [2] |
| H1975 | L858R + T790M (Resistant) | Osimertinib | 5 | [2] |
| A549 | Wild-Type | Gefitinib | 4500 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the IC50 value of this compound using a metabolic activity-based assay (e.g., MTT). Viable, metabolically active cells reduce a tetrazolium salt to a colored formazan (B1609692) product, allowing for the quantification of cell proliferation.
Materials:
-
Human lung cancer cell lines (e.g., PC-9, H1975, A549)
-
This compound (10 mM stock solution in DMSO)
-
Recommended cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: a. Culture the selected lung cancer cell lines in their recommended medium in a humidified incubator at 37°C with 5% CO2. b. Harvest cells at 80-90% confluency and perform a cell count. c. Dilute the cell suspension to the optimal seeding density (e.g., 5,000 cells/well) and seed 100 µL into each well of a 96-well plate. d. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a 2X serial dilution of this compound in culture medium from the 10 mM stock solution. A typical starting concentration range is from 1 nM to 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). c. Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition and Solubilization: a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
Western Blot Analysis of EGFR Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and its downstream effectors, such as AKT and ERK.
Materials:
-
Human lung cancer cell lines
-
This compound
-
Serum-free cell culture medium
-
Epidermal Growth Factor (EGF)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation. c. Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified time (e.g., 2 hours). Include a vehicle control. d. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer. b. Quantify protein concentration using a BCA assay.
-
Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating the efficacy of this compound.
Logical Flow of a Dose-Response Experiment
Caption: Logical flow diagram for a dose-response experiment to determine IC50.
References
Egfr-IN-112: Application Notes and Protocols for the Study of EGFR-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Egfr-IN-112, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), in the study of EGFR-mutant cancers. This document details the mechanism of action, provides structured tables for data presentation, and offers detailed experimental protocols for key in vitro and in vivo applications.
Mechanism of Action
This compound is a small molecule tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain. This action inhibits the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades. By disrupting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Figure 1: EGFR Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables are structured to present quantitative data for this compound. It is important to note that the data presented here is hypothetical and for illustrative purposes only , based on typical results for similar EGFR inhibitors. Researchers should replace this with their own experimentally determined values.
Table 1: In Vitro IC50 Values of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| A431 | Wild-Type (amplified) | 25 |
| HCC827 | Exon 19 Deletion | 8 |
| NCI-H1975 | L858R/T790M | 600 |
| MDA-MB-231 | Wild-Type | >10,000 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| EGFR | 12 |
| HER2 | 250 |
| HER4 | 400 |
| VEGFR2 | >5,000 |
| PDGFRβ | >5,000 |
Table 3: In Vivo Tumor Growth Inhibition by this compound in a Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 0 |
| This compound | 25 | Daily | 45 |
| This compound | 50 | Daily | 78 |
| Positive Control (e.g., Osimertinib) | 5 | Daily | 85 |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the in vitro potency of this compound against recombinant EGFR kinase.
Figure 2: Workflow for the In Vitro Kinase Assay.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
96-well white plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.[1]
-
Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.[1]
-
Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well, for a total volume of 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to detect the newly synthesized ATP.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol is for assessing the anti-proliferative activity of this compound in cancer cell lines.
Materials:
-
Human cancer cell lines with known EGFR status (e.g., A431, HCC827, NCI-H1975).[2]
-
This compound
-
Cell Culture Medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range is 0.01 nM to 10 µM.[2]
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Quantification of Cell Proliferation:
-
After 72 hours, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell proliferation for each concentration relative to the vehicle control.[2]
-
Plot the percentage of proliferation against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[2]
-
In Vivo Mouse Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Figure 3: Experimental Workflow for an In Vivo Mouse Xenograft Study.
Materials:
-
Immunodeficient mice (e.g., athymic nude nu/nu), 6-8 weeks old.
-
EGFR-mutant human cancer cells (e.g., NCI-H1975).
-
Matrigel
-
This compound
-
Dosing vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water).
-
Calipers
Procedure:
-
Tumor Implantation:
-
Harvest cultured cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control).
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer the treatment (e.g., by oral gavage) once daily.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a general indicator of toxicity.
-
Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weights can be measured, and tissues can be collected for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Disclaimer: The quantitative data and specific experimental parameters provided in these application notes are for illustrative purposes. Researchers must optimize protocols and independently verify all data for their specific experimental context. All animal experiments should be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols: In Vivo Efficacy Assessment of EGFR-IN-112
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule involved in cell growth and proliferation.[1][2][3][4] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][5][6] Consequently, EGFR has emerged as a significant target for cancer therapy, leading to the development of numerous tyrosine kinase inhibitors (TKIs).[2][7] EGFR-IN-112 is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding site of the EGFR kinase domain.[1] This document provides a comprehensive protocol for assessing the in vivo efficacy of this compound, offering a framework for preclinical evaluation. While "this compound" is used here as a representative name, these protocols are based on established methodologies for characterizing known EGFR inhibitors and can be adapted for other novel compounds.[1]
EGFR Signaling Pathway and Inhibition
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1][4][8] EGFR inhibitors like this compound act by competitively binding to the ATP-binding site within the EGFR tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades.[1][8] This blockade of oncogenic signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[1][8]
In Vivo Efficacy Assessment Workflow
The in vivo assessment of this compound efficacy typically involves a series of integrated studies, including pharmacokinetic (PK) and pharmacodynamic (PD) analyses, culminating in tumor growth inhibition studies using xenograft models.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in Tumor-Bearing Mice
Objective: To determine the pharmacokinetic profile of this compound in plasma and tumor tissue.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with NSCLC xenografts).
-
This compound formulation for the desired route of administration (e.g., oral gavage, intravenous injection).
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
Surgical tools for tumor excision.
-
Liquid nitrogen for snap-freezing tissues.
-
LC-MS/MS system for drug concentration analysis.
Procedure:
-
Administer this compound to tumor-bearing mice at various dose levels.
-
At predetermined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples.
-
Immediately centrifuge the blood to separate plasma and store at -80°C until analysis.
-
At each time point, euthanize a subset of animals and excise the tumors.
-
Record the tumor weight and snap-freeze the tumors in liquid nitrogen, then store at -80°C.
-
Prepare plasma and tumor homogenates for drug concentration analysis using a validated LC-MS/MS method.
-
Model the resulting concentration-time data using appropriate pharmacokinetic software to determine key parameters.
Data Presentation:
| Parameter | Units | Value (e.g., at 10 mg/kg) |
| Cmax (Plasma) | ng/mL | [Insert Data] |
| Tmax (Plasma) | h | [Insert Data] |
| AUC(0-t) (Plasma) | ngh/mL | [Insert Data] |
| Half-life (t1/2) | h | [Insert Data] |
| Cmax (Tumor) | ng/g | [Insert Data] |
| AUC(0-t) (Tumor) | ngh/g | [Insert Data] |
| Tumor/Plasma Ratio | - | [Insert Data] |
Protocol 2: Pharmacodynamic (PD) Study in Xenograft Models
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins in tumor tissue.
Materials:
-
Tumor-bearing mice treated with this compound as described in Protocol 1.
-
Lysis buffer with protease and phosphatase inhibitors.[9]
-
Protein quantification assay (e.g., BCA assay).[9]
-
Western blotting or ELISA reagents and equipment.
-
Primary antibodies specific for total EGFR, phospho-EGFR (pEGFR), total ERK, and phospho-ERK (pERK).[9]
Procedure:
-
Treat tumor-bearing mice with a single dose of this compound or vehicle control.
-
At various time points post-dose (e.g., 2, 6, 24 hours), euthanize animals and excise tumors.
-
Homogenize tumor samples in lysis buffer.[9]
-
Determine protein concentration using a BCA assay.[9]
-
Perform Western blot analysis to detect the levels of total and phosphorylated EGFR and ERK.
-
Quantify band intensities to determine the extent and duration of target inhibition.
Data Presentation:
| Treatment Group | Time Point | % pEGFR Inhibition (relative to vehicle) | % pERK Inhibition (relative to vehicle) |
| Vehicle | 2h | 0% | 0% |
| This compound (10 mg/kg) | 2h | [Insert Data] | [Insert Data] |
| This compound (10 mg/kg) | 6h | [Insert Data] | [Insert Data] |
| This compound (10 mg/kg) | 24h | [Insert Data] | [Insert Data] |
Protocol 3: Tumor Growth Inhibition (TGI) Study in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cell line with known EGFR mutation status (e.g., NCI-H1975 for T790M mutation).[5]
-
This compound formulation for chronic dosing.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a mean volume of approximately 100-200 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at multiple dose levels, positive control).
-
Administer treatment according to the desired schedule (e.g., once daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.[10]
-
Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., IHC, Western blot).[9]
Data Presentation:
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle | QD, PO | [Insert Data] | N/A | [Insert Data] |
| This compound (5 mg/kg) | QD, PO | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (10 mg/kg) | QD, PO | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control | [Specify] | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion
The protocols outlined in this document provide a robust framework for the in vivo evaluation of novel EGFR inhibitors like this compound. A systematic approach combining pharmacokinetic, pharmacodynamic, and tumor growth inhibition studies is essential for characterizing the preclinical efficacy and therapeutic potential of new targeted therapies. The resulting data are critical for informing clinical dose selection and predicting therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic properties of EGFR inhibitors under clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with Egfr-IN-112 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a key target for therapeutic intervention. EGFR inhibitors, by blocking downstream signaling cascades such as the PI3K/AKT and RAS/ERK pathways, can induce apoptosis (programmed cell death) in cancer cells that are dependent on EGFR signaling for survival.[2][3]
Egfr-IN-112 is a small molecule inhibitor of EGFR. This document provides detailed protocols for utilizing flow cytometry to analyze the apoptotic effects of this compound on cancer cells. The primary method described is Annexin V and Propidium Iodide (PI) staining, a widely used assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Signaling Pathway and Experimental Rationale
Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell survival and proliferation. This compound inhibits the tyrosine kinase activity of EGFR, thereby blocking these pro-survival signals and leading to the activation of the apoptotic cascade.
References
Application Notes and Protocols: EGFR-IN-112 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, playing a crucial role in cell proliferation, survival, and differentiation. EGFR-IN-112 is a potent kinase inhibitor that has demonstrated significant cytotoxic effects in various cancer cell lines. The combination of targeted therapies like this compound with traditional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy, overcome resistance mechanisms, and improve patient outcomes.[1]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for evaluating the synergistic effects of this compound in combination with other chemotherapy agents. The current data primarily focuses on the combination of an investigational EGFR inhibitor, believed to be this compound, with doxorubicin (B1662922) in breast cancer models.[1] While specific data for this compound with other chemotherapeutic agents is limited, the provided protocols can be adapted for broader investigations.[1]
Mechanism of Action and Rationale for Combination Therapy
This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt cascades.[2] By blocking these critical pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.
The rationale for combining this compound with chemotherapy is based on the principle of synergistic cytotoxicity and the potential to overcome drug resistance.[1] Chemotherapy agents, such as doxorubicin, induce DNA damage and apoptosis through different mechanisms. The concurrent inhibition of the EGFR signaling pathway can prevent cancer cells from repairing this damage and activating survival signals, thereby sensitizing them to the effects of chemotherapy.[1]
Preclinical Data: this compound in Combination with Doxorubicin
Recent in vitro studies have demonstrated a significant synergistic interaction between an investigational EGFR inhibitor (EGFRi), reported to be this compound, and the chemotherapeutic agent doxorubicin in both estrogen receptor-positive (MCF-7) and triple-negative breast cancer (MDA-MB-231) cell lines.[1] This combination has been shown to lead to enhanced growth inhibition and induction of apoptosis.[1][3]
Data Presentation: In Vitro Efficacy
The synergistic effect of the EGFRi and doxorubicin combination is evident from the significant reduction in the half-maximal inhibitory concentration (IC50) values compared to single-agent treatments.
Table 1: IC50 Values of EGFRi and Doxorubicin as Single Agents (72h treatment) [1]
| Cell Line | EGFRi (µM) | Doxorubicin (µM) |
| MCF-7 | 3.96 | 1.4 |
| MDA-MB-231 | 6.03 | 9.67 |
Table 2: IC50 Values of the EGFRi and Doxorubicin Combination (72h treatment) [1]
| Cell Line | EGFRi + Doxorubicin (µM) |
| MCF-7 | 0.46 |
| MDA-MB-231 | 0.01 |
The Bliss independence model confirmed the synergistic nature of this interaction.[1] Furthermore, the combination treatment led to a significant downregulation of EGFR gene expression in both cell lines.[3] Studies also showed that the combination treatment resulted in increased activation of pro-apoptotic Caspase-3 and Caspase-7.[3][4]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Egfr-IN-112: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the novel and potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, Egfr-IN-112. The information herein is intended to guide researchers in utilizing this compound for studies in cancer biology and drug development.
Product Information and Purchasing
This compound, also known as SPP10, is a small molecule inhibitor targeting the kinase domain of EGFR. It has demonstrated selective cytotoxicity against various cancer cell lines.
Table 1: Supplier and Purchasing Information for this compound
| Supplier | Catalog Number | Purity | Available Quantities | Price |
| MedChemExpress | HY-145112 | >98% | 50 mg, 100 mg, 250 mg | Get Quote |
| BenchChem | B12373287 | Not specified | Not specified | Get Quote |
| Immunomart | T88058 | Not specified | Not specified | Not specified |
Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain. By binding to this domain, it blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[1] The inhibition of EGFR phosphorylation subsequently downregulates key signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and differentiation.[1]
Caption: EGFR Signaling Pathway and Inhibition by this compound.
In Vitro Efficacy Data
This compound has shown potent inhibitory activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 2: In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.31 ± 0.3[2] |
| H69AR | Small Cell Lung Cancer | 3.16 ± 0.8[2] |
| PC-3 | Prostate Cancer | 4.2 ± 0.2[2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability (MTT) Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, H69AR, PC-3)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Experimental Workflow for MTT Cell Viability Assay.
Western Blot for EGFR Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
This compound
-
Cancer cell line with high EGFR expression (e.g., A431)
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Starvation: Culture A431 cells to 70-80% confluency. Serum-starve the cells for 24 hours.
-
Compound Pre-treatment: Treat the cells with varying concentrations of this compound for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system. A dose-dependent decrease in phosphorylated EGFR levels upon treatment with this compound, while total EGFR levels remain unchanged, confirms inhibition.[1]
Caption: Experimental Workflow for Western Blotting.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assays | Inconsistent cell seeding | Ensure a single-cell suspension before seeding. Use an automated cell counter for accuracy.[1] |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate for experimental samples. | |
| No inhibition of EGFR phosphorylation observed | Insufficient compound concentration | Perform a dose-response experiment with a wider concentration range. |
| Inactive compound | Ensure proper storage of this compound stock solutions (-20°C or -80°C) and avoid multiple freeze-thaw cycles.[1] | |
| Low EGFR expression in the cell line | Use a cell line known to have high EGFR expression, such as A431. |
For further technical support, please contact the respective supplier of this compound.
References
Troubleshooting & Optimization
Egfr-IN-112 solubility issues and solutions
Welcome to the technical support center for EGFR-IN-112. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to the solubility of this compound, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] By binding to the ATP-binding site within the kinase domain of EGFR, it blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[2] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, are critical for regulating cell proliferation, survival, and differentiation.[2][3] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Q2: What is a recommended starting concentration for in vitro cell-based assays?
A2: For initial experiments with a novel compound like this compound, it is advisable to perform a dose-response curve over a broad concentration range to determine the optimal concentration for your specific cell line and assay. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 10 µM.[2] The half-maximal inhibitory concentration (IC50) can vary significantly depending on the EGFR mutation status and expression levels of the cell line being used.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: Due to its hydrophobic nature, this compound is best dissolved in an organic solvent to prepare a high-concentration stock solution. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[2][3] It is advisable to prepare a stock solution at a concentration of 10 mM or higher. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Q4: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium. What can I do to prevent this?
A4: This is a common issue with poorly water-soluble compounds. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to "crash out" of solution. Here are several strategies to mitigate this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or, ideally, 0.1% or lower in your cell culture medium, as higher concentrations can be toxic to cells.[1]
-
Perform serial dilutions: Instead of a single large dilution, perform a series of intermediate dilutions. You can do this either in 100% DMSO before the final dilution into the medium or by serially diluting in the aqueous medium itself, ensuring rapid mixing at each step.
-
Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Vortex during dilution: Add the compound dropwise to the vortexing medium to ensure immediate and thorough mixing.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO | * Insufficient solvent volume. * Low-quality or non-anhydrous DMSO. | * Incrementally increase the volume of DMSO. * Gently warm the solution to 37°C and vortex or sonicate. * Use fresh, high-purity, anhydrous DMSO. |
| Precipitation in aqueous media | * Exceeded aqueous solubility limit. * Suboptimal dilution technique. | * Lower the final concentration of this compound. * Perform serial dilutions in your culture medium. * Add the DMSO stock to the medium dropwise while vortexing. * Ensure the final DMSO concentration is ≤ 0.1%. |
| High variability in cell viability assays | * Inconsistent compound concentration due to precipitation. * Uneven cell seeding. * "Edge effect" in multi-well plates. | * Visually inspect for precipitate before adding to cells. * Ensure a homogenous single-cell suspension before seeding. * Avoid using the outer wells of the plate; fill them with sterile PBS or media instead.[2] |
| No observable effect on EGFR signaling | * Compound concentration is too low. * Incorrect incubation time. * Compound instability in the final working solution. | * Perform a dose-response experiment with a wider and higher concentration range. * For signaling studies, use shorter incubation times (e.g., 0.5 to 6 hours). * Prepare the final working solution fresh for each experiment. |
Data Presentation
This compound Solubility Profile
The following data is illustrative and based on the typical characteristics of novel kinase inhibitors. It is strongly recommended that researchers perform their own solubility tests.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | ≥ 80 | ≥ 189.7 | Recommended for stock solutions. |
| Ethanol | ~5 | ~11.8 | Limited solubility. |
| Methanol | ~2 | ~4.7 | Limited solubility. |
| Water | < 0.1 | < 0.24 | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 | < 0.24 | Practically insoluble. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it for use in cell culture experiments while minimizing precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Stock Solution Preparation (10 mM): a. Calculate the required volume of DMSO to achieve a 10 mM stock solution (Molecular Weight of this compound: 421.56 g/mol ). For example, to prepare a 10 mM stock from 1 mg of powder: Volume (L) = (Mass (g) / MW (g/mol)) / Concentration (mol/L) = (0.001 g / 421.56 g/mol) / 0.01 mol/L = 0.000237 L = 237 µL. b. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. c. Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. d. If necessary, sonicate the vial in a water bath for 10-15 minutes to aid dissolution. e. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
-
Working Solution Preparation (for a final concentration of 1 µM in cell culture): a. Prepare an intermediate dilution of the 10 mM stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. b. Warm the cell culture medium to 37°C. c. To achieve a final concentration of 1 µM with 0.1% DMSO, add 1 µL of the 1 mM intermediate stock to 1 mL of the pre-warmed medium. d. Mix immediately and thoroughly by vortexing or repeated pipetting. e. Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Protocol 2: Cell Viability Assay (MTT)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete growth medium
-
This compound working solutions (prepared as in Protocol 1)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium from your stock solution, ensuring the final DMSO concentration remains constant and non-toxic (e.g., 0.1%).[2] b. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control. c. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C.[2]
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.[2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[1][2]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Optimizing EGFR-IN-112 Dosage for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of EGFR-IN-112 for cell-based assays. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By binding to the ATP-binding site within the EGFR's intracellular kinase domain, it prevents the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[2][3] Key pathways inhibited include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which are critical for cell proliferation, survival, and differentiation.[2][3] In cancer cells dependent on EGFR signaling, this inhibition can lead to cell cycle arrest and apoptosis.[4]
Q2: What is a recommended starting concentration range for this compound in a cell-based assay?
A2: For a novel compound like this compound, it is crucial to perform a dose-response experiment across a wide concentration range to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A common starting point is a logarithmic or serial dilution series, typically ranging from 1 nM to 100 µM.[3] This broad range will help identify the effective therapeutic window.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] To maintain compound integrity, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] For your experiments, ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.1%) to minimize any potential solvent-induced cytotoxicity.[3]
Q4: How can I confirm that this compound is effectively inhibiting EGFR in my cells?
A4: The most direct method to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of EGFR at key tyrosine residues (e.g., Y1068, Y1173).[1] Successful inhibition by this compound will be demonstrated by a dose-dependent decrease in the levels of phosphorylated EGFR (p-EGFR), while the total EGFR protein levels should remain relatively unchanged.[1]
Troubleshooting Guides
High variability, unexpected cytotoxicity, or a lack of efficacy are common challenges when optimizing inhibitor dosage. The following table provides solutions to common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | Inconsistent cell seeding density.[5] Variation in cell passage number, leading to phenotypic drift.[5] Pipetting errors, especially with serial dilutions.[5] Contamination (e.g., Mycoplasma).[6] | Ensure a homogenous single-cell suspension before seeding and use a consistent cell number for all experiments. Use cells within a narrow passage number range. Use calibrated pipettes and prepare fresh dilutions for each experiment. Regularly test cell cultures for contamination. |
| High levels of cell death even at low concentrations | The cell line is highly sensitive to EGFR inhibition or potential off-target effects.[1] Solvent (DMSO) toxicity.[3] | Lower the concentration range in your dose-response experiments to pinpoint a more precise IC50 value. Perform a solvent toxicity control to ensure the final DMSO concentration is non-toxic (ideally ≤ 0.1%).[3] |
| No observable effect of this compound on cell viability | The concentration of this compound is too low.[3] The cell line may not be dependent on EGFR signaling. Compound instability or degradation.[1] | Expand the dose-response to include higher concentrations (e.g., up to 100 µM).[3] Confirm the EGFR expression and mutation status of your cell line. Prepare fresh stock solutions of this compound and ensure it is fully dissolved.[1] |
| Weak or no p-EGFR signal in Western blot controls | Low endogenous EGFR phosphorylation. Inefficient protein extraction.[7] Phosphatase activity during cell lysis.[7] | Stimulate serum-starved cells with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation.[8] Use a strong lysis buffer (e.g., RIPA) for membrane proteins like EGFR.[7] Always add fresh protease and phosphatase inhibitors to your lysis buffer.[7] |
Data Presentation
Comparative Efficacy of this compound
The potency of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Inhibitor | MCF-7 (Breast Cancer) | H69AR (Multidrug-Resistant SCLC) | PC-3 (Prostate Cancer) |
| This compound | 2.31 ± 0.3 µM | 3.16 ± 0.8 µM | 4.2 ± 0.2 µM |
| Gefitinib | >5 µM | Data Not Available | >10 µM |
| Erlotinib | 1.88 - 9.803 µM | Data Not Available | >10 µM |
| Afatinib | ~0.001 - 0.1 µM | Data Not Available | ~0.08 µM |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to measure the effect of this compound on cell viability and determine its IC50 value.
-
Cell Seeding:
-
Culture cells in their recommended medium.
-
Trypsinize and count the cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a high-concentration stock of this compound (e.g., 10 mM) in DMSO.
-
Perform a serial dilution of this compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest drug dose).
-
Incubate the plate for 48-72 hours.[3]
-
-
MTT Assay and Data Analysis:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[3]
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol details the procedure to assess the inhibition of EGFR phosphorylation by this compound.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for 2 hours.[3] Include an untreated and a vehicle-only control.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[8]
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[7]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[8]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]
-
Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.
-
Mandatory Visualizations
References
Preventing Egfr-IN-112 degradation in experiments
Welcome to the technical support center for EGFR-IN-112. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of the inhibitor throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental setups?
A1: The degradation of small molecule inhibitors like this compound can be attributed to several factors. These include chemical instability in aqueous solutions, susceptibility to oxidation and hydrolysis, and potential metabolism by cells in culture.[1] The stability can be influenced by the solvent used, storage temperature, light exposure, and the pH of the medium.[1]
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: For maximal stability, this compound should be stored as a solid (lyophilized powder) at -20°C. Stock solutions, typically prepared in anhydrous DMSO, should be stored at -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in the color of your stock or working solution often indicates chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air, or impurities in the solvent. It is strongly advised to discard the solution and prepare a fresh one to ensure the reliability of your experimental results.
Q4: I'm observing precipitation after diluting my this compound DMSO stock in an aqueous buffer or cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic molecules like many kinase inhibitors. This indicates that the compound's solubility limit has been exceeded. To address this, you can try lowering the final concentration, using a co-solvent system, or adjusting the pH of your buffer. It is crucial to never use a solution that has precipitated.
Q5: How frequently should I change the media containing this compound in my long-term cell culture experiments?
A5: The frequency of media changes depends on the stability of this compound in your specific cell culture conditions (e.g., cell type, media formulation). If the inhibitor is found to be unstable with a short half-life at 37°C, more frequent media changes (e.g., every 24-48 hours) are recommended to maintain a consistent effective concentration.[1]
Troubleshooting Guide: Preventing this compound Degradation
This guide provides a systematic approach to identifying and mitigating common issues related to this compound instability.
Issue 1: Inconsistent or lower-than-expected activity of this compound.
-
Potential Cause: Degradation of the inhibitor in stock solution or working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution immediately before each experiment.
-
Assess Stock Solution Integrity: If you suspect degradation of the stock solution, its purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A significant decrease in the area of the main peak or the appearance of new peaks suggests degradation.
-
Optimize Storage: Ensure stock solutions are stored in small aliquots at -80°C and protected from light. Avoid repeated freeze-thaw cycles.
-
Issue 2: Loss of inhibitory effect in long-term cell culture experiments.
-
Potential Cause: Instability of this compound in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Perform a Stability Study: Determine the half-life of this compound in your specific cell culture medium. An experimental protocol for this is provided below.
-
Increase Media Changes: Based on the stability data, increase the frequency of media replacement to ensure a consistent concentration of the active inhibitor.
-
Consider Cellular Metabolism: Be aware that cultured cells may metabolize the inhibitor.[1] If this is suspected, LC-MS analysis of the conditioned media may help identify potential metabolites.
-
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various conditions. Note that these are representative values, and stability should be experimentally confirmed for your specific conditions.
Table 1: this compound Stock Solution Stability
| Solvent | Storage Temperature (°C) | Estimated Half-life | Recommendations |
| Anhydrous DMSO | -80 | > 1 year | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| Anhydrous DMSO | -20 | ~6 months | Suitable for short-term storage. |
| Anhydrous DMSO | 4 | < 1 week | Not recommended for storage. |
| Ethanol | -20 | ~1-2 months | Use if DMSO is not suitable for the experiment; prepare fresh frequently. |
Table 2: this compound Stability in Aqueous Solutions at 37°C
| Solution | pH | Estimated Half-life (hours) | Implications for Experiments |
| Cell Culture Medium (e.g., DMEM) | 7.4 | 12 - 24 | For long-term experiments, consider replenishing the compound every 24 hours. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 24 - 48 | More stable than in complex media, but fresh preparation is still advised for incubations longer than 24 hours. |
| Citrate Buffer | 5.0 | > 72 | Increased stability at a lower pH may be beneficial for in vitro kinase assays, provided the enzyme is active at this pH. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the half-life of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
HPLC-MS system
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed cell culture medium with this compound to a final concentration of 1 µM. Ensure the final DMSO concentration is low (≤ 0.1%).
-
Aliquot the medium containing this compound into sterile microcentrifuge tubes.
-
Immediately take a sample for the 0-hour time point and store it at -80°C.
-
Incubate the remaining tubes at 37°C.
-
Collect samples at various time points (e.g., 2, 8, 24, 48, 72 hours) and store them at -80°C until analysis.
-
Process the samples by precipitating proteins (e.g., with cold acetonitrile), centrifuging, and collecting the supernatant.
-
Analyze the concentration of the remaining this compound in the supernatant by HPLC-MS.
-
Plot the concentration of this compound versus time to determine its degradation rate and calculate the half-life.[1]
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
Objective: To confirm the inhibitory activity of this compound on EGFR signaling.
Materials:
-
EGFR-expressing cell line (e.g., A431)
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect the signal using an ECL substrate. A decrease in the p-EGFR signal with increasing concentrations of this compound indicates effective inhibition.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
Technical Support Center: Interpreting Unexpected Results with Novel EGFR Inhibitors (e.g., EGFR-IN-112)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), exemplified here as "EGFR-IN-112".
Disclaimer: The compound "this compound" is used as a representative name for a hypothetical EGFR TKI. The protocols and data presented are based on established methodologies for characterizing known EGFR inhibitors. Researchers should adapt these protocols based on the specific properties of their actual inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an EGFR inhibitor like this compound?
A1: EGFR inhibitors are typically small molecule tyrosine kinase inhibitors (TKIs).[2] They work by binding to the intracellular tyrosine kinase domain of the EGFR, which prevents its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] Key pathways that are blocked include the RAS-RAF-MEK-ERK and PI3K-AKT cascades, which are crucial for cell proliferation, survival, and migration.[2] By inhibiting these signals, EGFR inhibitors can lead to cell cycle arrest and apoptosis in cancer cells that rely on EGFR signaling.[1][2]
Q2: What is a recommended starting concentration range for a novel EGFR inhibitor in a cell-based assay?
A2: For a new compound like this compound with an unknown IC50, it is advisable to perform a dose-response experiment across a broad concentration range.[2] A logarithmic dilution series, for example from 1 nM to 100 µM, is a common starting point.[2] This wide range will help to identify the effective concentration window for your particular cell line and assay.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: Most small molecule kinase inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To maintain stability, you should aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store it at -20°C or -80°C for long-term use.[3] For cell-based assays, it's important to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to minimize any solvent-induced toxicity.[3]
Q4: How can I confirm that this compound is inhibiting EGFR in my cells?
A4: The most direct way to confirm EGFR inhibition is by performing a Western blot analysis to check the phosphorylation status of EGFR at key tyrosine residues (e.g., Y1068, Y1173).[3] Successful inhibition will be indicated by a dose-dependent decrease in the levels of phosphorylated EGFR (p-EGFR) after treatment with this compound, while the total EGFR levels should stay relatively unchanged.[3]
Q5: We are observing unexpected cellular phenotypes in our experiments with this compound that are not consistent with EGFR inhibition alone. What could be the cause?
A5: Unexpected results could be due to off-target activities of this compound.[4] This might involve the inhibition of other kinases that are part of the observed cellular process.[4] It is also possible that the compound is indirectly affecting other signaling pathways.[4] To investigate this, it is recommended to perform a kinase selectivity profile and cellular off-target assays to identify any alternative targets.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays across different cell lines.
| Possible Cause | Troubleshooting Steps |
| Cell-line specific expression of off-target kinases | The variable expression of a secondary target of this compound in different cell lines could lead to differential sensitivity.[4] |
| Characterize Target Expression: Use western blotting or qPCR to confirm the EGFR expression levels in your cell lines.[4] | |
| Investigate Off-Target Expression: If a potential off-target is identified through kinase profiling, check its expression level in your cell lines.[4] | |
| Use Control Inhibitors: Compare the phenotype induced by this compound with other well-characterized EGFR inhibitors that have different selectivity profiles.[4] | |
| Variability in cell seeding density | Ensure that consistent cell numbers are seeded for each experiment, as cell confluence can affect inhibitor sensitivity.[2] |
| Inconsistent drug preparation | Always prepare fresh dilutions from a validated stock solution for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Cell line instability | Use cells from a low passage number and regularly perform checks for mycoplasma contamination.[2] |
Issue 2: No observable effect of this compound on cell viability or signaling.
| Possible Cause | Troubleshooting Steps |
| Concentration is too low | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).[2] |
| Incorrect incubation time | For viability assays, consider extending the incubation period (e.g., up to 96 hours). For signaling studies, a time-course experiment (e.g., 0.5, 1, 2, 6, 12, 24 hours) is recommended.[2] |
| Compound instability or poor solubility | Prepare fresh stock solutions of this compound.[2] Make sure the compound is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium.[2][5] |
| Low compound potency in the specific cell line | Verify the EGFR mutation status of your cell line as some inhibitors are highly specific to certain mutations.[3] It can also be helpful to use a positive control cell line known to be sensitive to EGFR inhibitors.[3] |
Issue 3: High level of cell death even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| Compound is highly cytotoxic to the cell line | Lower the concentration range in your dose-response experiments.[2] Determine the IC50 value to identify a more suitable working concentration.[2] |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration in the culture medium is non-toxic (ideally ≤ 0.1%).[2][3] It is also important to run a vehicle control to assess any effects from the solvent.[2] |
| Off-target effects | At high concentrations, some inhibitors may have off-target effects.[2][3] Try to use the lowest effective concentration.[2] A kinase panel screen can help identify potential off-target interactions.[3] |
Data Presentation
Table 1: Example In Vitro Efficacy of this compound
Note: These are example values. The IC50 for a novel EGFR inhibitor must be determined experimentally.[2]
| Assay Type | Cell Line | Target | IC50 (µM) |
| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability | 2.31 ± 0.3 |
| Cytotoxicity | H69AR (Small Cell Lung Cancer) | Cell Viability | 3.16 ± 0.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.[6]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM.[6]
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell control" (medium only) for background subtraction.[6]
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.[2]
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.[2]
-
-
MTT Addition and Quantification:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[2]
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: Western Blot for p-EGFR Inhibition
This protocol is to confirm the inhibition of EGFR phosphorylation in cells.[3]
-
Cell Seeding and Starvation:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.[3]
-
-
Compound Pre-treatment and EGF Stimulation:
-
Cell Lysis and Protein Quantification:
-
Immunoblotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane and then incubate it with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.[2]
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
-
Protocol 3: In Vitro Kinase Assay (Luminescence-based)
This protocol is for determining the inhibitory activity of this compound against the purified EGFR kinase.[8]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare the kinase reaction master mix containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.[8]
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).[8]
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.[8]
-
Incubate the plate at 30°C for 60 minutes.[8]
-
-
ADP Detection:
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[8]
-
Incubate the plate at room temperature for 40 minutes.[8]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[8]
-
Incubate the plate at room temperature for 30 minutes.[8]
-
Measure the luminescence of each well using a plate-reading luminometer.[8]
-
Mandatory Visualizations
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
Technical Support Center: Egfr-IN-112 Western Blot Analysis
Welcome to the technical support center for Egfr-IN-112. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and scientists in interpreting their Western blot results when using this potent and selective EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it affect Western blot results?
A1: this compound is a small molecule tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1][2] This binding prevents the autophosphorylation of EGFR upon ligand binding, thereby inhibiting the activation of downstream signaling pathways crucial for cell proliferation, survival, and migration, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[1][2]
In a Western blot experiment, successful inhibition by this compound is typically observed as a significant decrease in the signal for phosphorylated EGFR (p-EGFR) at its specific tyrosine residues (e.g., Tyr1068, Tyr1148, Tyr1173). Concurrently, the total EGFR protein levels should remain relatively unchanged. You should also observe a corresponding decrease in the phosphorylation of downstream targets like AKT and ERK.
Q2: What is a recommended starting concentration and incubation time for this compound in cell culture before performing a Western blot?
A2: For a novel inhibitor like this compound, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting point is a logarithmic dilution series ranging from 1 nM to 100 µM.[1] The incubation time can also vary, but for signaling pathway analysis via Western blot, a time-course experiment (e.g., 0.5, 1, 2, 6, 12, 24 hours) is recommended to capture the dynamics of EGFR inhibition.[1] For initial experiments, treatment for 1 to 4 hours is often sufficient to observe a significant reduction in EGFR phosphorylation.
Q3: How do I interpret unexpected bands or changes in total EGFR levels in my Western blot?
A3: Unexpected bands can arise from various factors including antibody cross-reactivity, protein degradation, or post-translational modifications.[3] If you observe multiple bands, it is crucial to use a positive control (e.g., lysate from cells with known EGFR expression) and a negative control (e.g., lysate from EGFR-null cells) to confirm the specificity of your primary antibody.[3] A decrease in total EGFR levels after prolonged treatment with this compound could indicate that the inhibitor is inducing EGFR degradation, a known mechanism for some EGFR TKIs. To confirm this, you can perform a time-course experiment and observe the total EGFR levels over a longer period (e.g., 24-48 hours).
Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis of this compound-treated samples.
| Problem | Possible Cause | Recommended Solution |
| No signal for phospho-EGFR (p-EGFR) in both control and treated samples | Low basal EGFR activation: Cells may not have sufficient basal EGFR activity. | Stimulate cells with EGF (e.g., 100 ng/mL for 15-30 minutes) before inhibitor treatment to induce EGFR phosphorylation.[2] |
| Inefficient antibody: The primary antibody for p-EGFR may not be effective. | Use a different, validated p-EGFR antibody. Check the antibody datasheet for recommended conditions. | |
| Problem with Western blot protocol: Issues with transfer, blocking, or detection reagents. | Review and optimize your Western blot protocol. Use a positive control to validate the entire procedure. | |
| No difference in p-EGFR signal between control and this compound treated samples | This compound concentration is too low: The inhibitor concentration is not sufficient to inhibit EGFR phosphorylation. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).[1] |
| Incorrect incubation time: The incubation time with the inhibitor may be too short. | Perform a time-course experiment to determine the optimal incubation time.[1] | |
| Compound instability or poor solubility: The inhibitor may have degraded or precipitated out of solution. | Prepare fresh stock solutions of this compound. Ensure it is fully dissolved.[1] | |
| Cell line is resistant to this compound: The cell line may have mutations that confer resistance. | Sequence the EGFR gene in your cell line to check for resistance mutations (e.g., T790M).[4] | |
| Weak or no signal for total EGFR | Low protein loading: Insufficient amount of protein was loaded onto the gel. | Increase the amount of protein loaded per lane (typically 20-40 µg of total cell lysate). |
| Poor antibody: The total EGFR antibody may be of poor quality or used at a suboptimal dilution. | Use a validated total EGFR antibody and optimize the dilution. | |
| Inefficient transfer: EGFR is a large protein (~175 kDa) and may not transfer efficiently. | Optimize the transfer conditions (e.g., use a wet transfer system, increase transfer time, or use a membrane with a smaller pore size). | |
| High background on the Western blot | Insufficient blocking: The blocking step was not effective in preventing non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). |
| Antibody concentration is too high: The primary or secondary antibody concentration is excessive. | Titrate your primary and secondary antibodies to determine the optimal concentration. | |
| Inadequate washing: Insufficient washing steps to remove unbound antibodies. | Increase the number and duration of washing steps with TBST. |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing EGFR Pathway Inhibition by this compound
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Optional but recommended: Serum-starve cells for 16-24 hours to reduce basal EGFR phosphorylation.[2]
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for the desired duration (e.g., 1-4 hours).[2]
-
For stimulated conditions, add EGF (e.g., 100 ng/mL) for the last 15-30 minutes of the inhibitor treatment.[2]
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Electrophoretic Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C with gentle shaking.[7] Use a housekeeping protein antibody (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times for 5 minutes each with TBST.[7]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times for 5 minutes each with TBST.[7]
-
-
Detection and Analysis:
Visualizing Key Processes
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blotting.
Caption: Troubleshooting decision tree for this compound Western blots.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Welcome to the technical support center for EGFR-IN-112. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the intracellular kinase domain of EGFR.[3][4] This binding prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.[2][5] The primary pathways inhibited include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[1][6] By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: Like many kinase inhibitors, this compound is a lipophilic compound with poor aqueous solubility. The recommended solvent for creating a high-concentration stock solution (e.g., 10 mM) is dimethyl sulfoxide (B87167) (DMSO).[7] To ensure complete dissolution, vortex the solution and consider briefly warming it in a 37°C water bath. It is crucial to store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation.[7]
Q3: What is a good starting concentration range for cell-based assays?
A3: For initial experiments with a novel compound like this compound, it is recommended to perform a dose-response experiment over a wide concentration range to determine the half-maximal inhibitory concentration (IC50).[5][7] A common starting point is a logarithmic or 3-fold serial dilution series, typically ranging from 0.01 nM to 10 µM.[1][5] The optimal concentration will vary depending on the cell line's EGFR expression level and mutation status.[5]
Q4: How long should I treat my cells with this compound?
A4: The optimal incubation time depends on the experimental endpoint. For cell viability or proliferation assays (e.g., MTT, XTT), a longer incubation of 48 to 72 hours is common to observe significant effects.[5][8] For analyzing the inhibition of EGFR signaling pathways via western blot, much shorter incubation times are usually sufficient. A time-course experiment ranging from 30 minutes to 24 hours is recommended to capture the dynamics of protein phosphorylation changes.[2][5]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in Cell Viability Assays
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Compound Solubility/Stability Issues | Prepare a fresh stock solution of this compound in 100% DMSO.[5] Ensure the compound is fully dissolved. When diluting into aqueous cell culture medium, observe for any precipitation.[9] Avoid repeated freeze-thaw cycles of the stock solution.[7] |
| Incorrect Concentration Range | Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM), as the cell line may be less sensitive.[5] Conversely, if high cytotoxicity is observed at low concentrations, test a lower range.[5] |
| Suboptimal Incubation Time | For proliferation assays, consider extending the incubation period up to 96 hours, as the compound's effect may be cytostatic rather than cytotoxic.[5] |
| Cell Line Characteristics | Confirm the EGFR expression and mutation status of your cell line.[7] Cell lines with low EGFR expression or certain resistance mutations may not respond to the inhibitor.[5][8] Use a positive control cell line known to be sensitive to EGFR inhibitors (e.g., A431, HCC827).[1] |
| DMSO Concentration | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity.[5] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration).[5] |
Issue 2: Weak or No Inhibition of EGFR Phosphorylation in Western Blots
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Insufficient Compound Concentration or Incubation Time | Increase the concentration of this compound. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal treatment duration for inhibiting EGFR phosphorylation.[2][5] |
| Basal EGFR Activity is Too Low | If not already doing so, serum-starve the cells for 16-24 hours before treatment to reduce basal EGFR phosphorylation.[2] After inhibitor pretreatment, stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes to induce robust EGFR phosphorylation.[7] |
| Technical Issues with Western Blotting | Ensure that protease and phosphatase inhibitors are included in your lysis buffer to preserve protein phosphorylation.[7] EGFR is a large protein (~170-180 kDa), so optimize the gel percentage and transfer conditions to ensure efficient transfer to the membrane.[10][11] Use a well-validated primary antibody for phosphorylated EGFR (e.g., p-EGFR Y1068).[7] |
| Cell Line Resistance | The cell line may have acquired resistance mechanisms, such as the T790M mutation or activation of bypass signaling pathways (e.g., MET amplification).[8] Consider sequencing the EGFR gene in your cell line and probing for activation of other receptor tyrosine kinases.[8] |
Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | At higher concentrations, this compound may inhibit other kinases with similar ATP-binding pockets.[4] It is advisable to perform a kinase selectivity profile by screening the inhibitor against a panel of purified kinases to identify potential off-targets.[4] |
| Modulation of Other Signaling Pathways | The observed phenotype might be due to the indirect modulation of other signaling pathways.[4] Compare the effects of this compound with other well-characterized EGFR inhibitors that have different selectivity profiles.[4] |
| Cell-Line Specific Context | The unexpected phenotype could be specific to the genetic background of the cell line being used. Test the inhibitor in a panel of different cell lines to see if the effect is consistent. |
Experimental Protocols & Data
Quantitative Data Summary
The following table provides example IC50 values for a well-characterized EGFR inhibitor, DBPR112 (Gozanertinib), to serve as a reference. The actual IC50 for this compound must be determined experimentally.
| Assay Type | Cell Line | Relevant EGFR Mutation(s) | IC50 (nM) |
| Cellular Cytotoxicity | HCC827 | delE746-A750 (Exon 19 del) | 25 |
| Cellular Cytotoxicity | H1975 | L858R / T790M | 620 |
| Cellular Cytotoxicity | A431 | Wild-Type (overexpressed) | 1020 |
Data sourced from MedchemExpress and J Med Chem for DBPR112 and may not be representative of this compound.[12]
Detailed Methodologies
Protocol 1: Cell Proliferation Assay (MTT-Based)
This protocol outlines the steps to determine the effect of this compound on cancer cell proliferation.
-
Cell Seeding :
-
Compound Treatment :
-
Prepare a 10-point, 3-fold serial dilution of this compound in culture medium from a 10 mM DMSO stock. A typical starting concentration range is 0.01 nM to 10 µM.[1]
-
Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-cell control" (medium only).[1]
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions.
-
Incubate for 72 hours at 37°C and 5% CO2.[1]
-
-
MTT Assay and Data Analysis :
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Subtract the average absorbance of the "no-cell control" from all other readings.
-
Calculate the percentage of proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[1]
-
Protocol 2: Western Blot for EGFR Pathway Inhibition
This protocol is for assessing the phosphorylation status of EGFR and downstream targets like AKT and ERK.
-
Cell Culture and Treatment :
-
Protein Extraction and Quantification :
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[2]
-
Determine the protein concentration using a BCA protein assay kit.[2]
-
-
SDS-PAGE and Immunoblotting :
-
Normalize protein concentrations and add Laemmli sample buffer, then boil at 95-100°C for 5 minutes.[2]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using an ECL substrate and an imaging system.[10]
-
Quantify band intensities using densitometry software.[2]
-
Protocol 3: In Vitro Kinase Assay (Luminescence-Based)
This protocol is for determining the direct inhibitory activity of this compound on recombinant EGFR kinase. This example is based on the ADP-Glo™ Kinase Assay.
-
Reagent Preparation :
-
Kinase Reaction :
-
ADP Detection and Data Analysis :
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
Measure the luminescence using a plate-reading luminometer.[3]
-
Plot the signal against the log of the inhibitor concentration and calculate the IC50 value.
-
Visual Guides
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western Blotting to analyze EGFR pathway inhibition.
Caption: A logical workflow for troubleshooting common experimental pitfalls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Egfr-IN-112 and Third-Generation EGFR Inhibitors: A Guide for Researchers
A direct comparative analysis of Egfr-IN-112 against other third-generation epidermal growth factor receptor (EGFR) inhibitors cannot be provided at this time due to the absence of publicly available scientific literature and preclinical data for a compound designated "this compound."
Extensive searches of scientific databases, clinical trial registries, and manufacturer pipelines have not yielded any specific information on a molecule with the identifier "this compound." This suggests that "this compound" may be an internal development codename not yet disclosed in public forums, a misidentified compound, or a product that has not progressed to a stage where data is publicly available.
Therefore, the requested comparison guide, including data tables, detailed experimental protocols, and visualizations, cannot be generated.
The Landscape of Third-Generation EGFR Inhibitors
For the benefit of researchers, scientists, and drug development professionals, this guide will provide a general overview of the established third-generation EGFR inhibitors, their mechanism of action, and the types of experimental data typically presented in comparative studies. This information can serve as a framework for evaluating novel EGFR inhibitors as their data becomes available.
Third-generation EGFR tyrosine kinase inhibitors (TKIs) are designed to overcome the resistance mechanisms that develop against earlier generations of these drugs, particularly the T790M mutation in the EGFR gene. The most prominent and well-characterized third-generation EGFR inhibitor is Osimertinib (marketed as Tagrisso). Other notable third-generation inhibitors that have been in development or clinical trials include rociletinib (B611991) (which was discontinued), olmutinib, and lazertinib.
These inhibitors are covalent inhibitors that irreversibly bind to the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain. This covalent binding allows for potent inhibition of both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing the wild-type EGFR, which is associated with fewer side effects.
Key Performance Metrics for Comparison
When evaluating a novel third-generation EGFR inhibitor like the hypothetical "this compound," researchers would typically compare its performance against established inhibitors based on the following parameters:
Table 1: In Vitro Kinase and Cellular Activity
| Parameter | This compound | Osimertinib | Other Comparator |
| IC50 (nM) vs. EGFR L858R/T790M | Data Not Available | Typical values in the low nanomolar range | |
| IC50 (nM) vs. EGFR ex19del/T790M | Data Not Available | Typical values in the low nanomolar range | |
| IC50 (nM) vs. EGFR wild-type | Data Not Available | Significantly higher values, indicating selectivity | |
| Cellular Potency (IC50, nM) in NSCLC cell lines (e.g., H1975) | Data Not Available | Potent inhibition in the low nanomolar range |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | This compound | Osimertinib | Other Comparator |
| Tumor Growth Inhibition (%) at a given dose | Data Not Available | Dose-dependent tumor regression | |
| Animal Model | e.g., Nude mice with H1975 cell line xenografts | ||
| Dosing Regimen | e.g., mg/kg, daily, oral |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are outlines of standard experimental protocols used to generate the data presented in the tables above.
Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to inhibit the enzymatic activity of a specific EGFR mutant by 50%.
-
Methodology:
-
Recombinant human EGFR protein (wild-type, L858R/T790M, etc.) is incubated with a kinase substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The inhibitor (e.g., this compound, Osimertinib) is added at various concentrations.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo Kinase Assay, HTRF, or ELISA.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay (Cellular Potency)
-
Objective: To measure the effectiveness of an inhibitor in reducing the viability of cancer cells harboring specific EGFR mutations.
-
Methodology:
-
Non-small cell lung cancer (NSCLC) cells (e.g., NCI-H1975, which harbors L858R and T790M mutations) are seeded in 96-well plates.
-
After cell attachment, they are treated with a range of concentrations of the inhibitor.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo).
-
IC50 values are determined from the dose-response curves.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human NSCLC cells.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The inhibitor is administered, typically orally, at one or more dose levels for a defined period.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to assess target engagement).
-
Signaling Pathway Visualization
Third-generation EGFR inhibitors act by blocking the downstream signaling pathways that drive cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: EGFR signaling pathways and the inhibitory action of a third-generation inhibitor.
Experimental Workflow Visualization
The process of evaluating a novel EGFR inhibitor follows a structured workflow from initial screening to in vivo testing.
Caption: A typical preclinical workflow for the evaluation of a novel EGFR inhibitor.
A Comparative Guide to EGFR Inhibition: Evaluating Novel Inhibitors Against the Benchmark of Gefitinib
For researchers, scientists, and drug development professionals, this guide provides a framework for comparing the efficacy of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, using the well-established first-generation inhibitor Gefitinib as a reference.
Due to the absence of publicly available scientific literature and preclinical data for a compound designated "Egfr-IN-112," a direct comparative analysis is not possible at this time. "this compound" may be an internal development name for a compound not yet disclosed in public forums.[1]
This guide will therefore focus on providing a comprehensive overview of Gefitinib's mechanism of action, its established efficacy data, and detailed experimental protocols. These can be utilized to assess the performance of any new EGFR inhibitor, such as one designated "this compound," against this clinical benchmark.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[2][3] It competitively binds to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular domain of the EGFR.[2][4][5] This reversible binding prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[3][4] By blocking these pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, Gefitinib effectively inhibits cancer cell proliferation and can induce apoptosis, particularly in tumors harboring activating mutations in the EGFR gene.[4][6]
The EGFR signaling pathway is a crucial regulator of cell growth, survival, and differentiation.[1] In many non-small cell lung cancers (NSCLC), mutations in the EGFR gene lead to its constitutive activation, promoting tumor growth.[1]
Comparative Efficacy Data of Gefitinib
The following tables summarize the kind of quantitative data necessary for a robust comparison. While data for "this compound" is unavailable, these tables for Gefitinib serve as a template for evaluating a novel inhibitor.
Table 1: In Vitro Efficacy of Gefitinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Assay Type |
| HCC827 | Exon 19 Deletion | 10 - 30 | Cell Viability (MTT) |
| H3255 | L858R | 5 - 20 | Cell Viability (MTT) |
| A549 | Wild-Type | >10,000 | Cell Viability (MTT) |
| H1975 | L858R, T790M | >5,000 | Cell Viability (MTT) |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: In Vivo Efficacy of Gefitinib in Xenograft Models
| Xenograft Model | EGFR Mutation | Treatment Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| HCC827 | Exon 19 Deletion | 50 | >90 |
| H1975 | L858R, T790M | 100 | <20 |
Experimental Protocols for Efficacy Comparison
To ensure a fair and accurate comparison between a novel inhibitor and Gefitinib, standardized experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor (e.g., this compound) and the reference compound (Gefitinib) for a predetermined period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Western Blot Analysis of EGFR Pathway Phosphorylation
This method assesses the inhibitor's ability to block the phosphorylation of EGFR and its downstream targets.
Methodology:
-
Cell Treatment: Treat NSCLC cells with the test and reference inhibitors at various concentrations for a specified time (e.g., 2-24 hours).[1]
-
Protein Extraction: Lyse the cells to extract total protein.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against key signaling proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK). Subsequently, incubate with HRP-conjugated secondary antibodies.[1][6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][6]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
While a direct comparison between this compound and Gefitinib is currently precluded by the lack of public data on the former, this guide provides the necessary framework for such an evaluation. By employing standardized in vitro and in vivo assays and directly comparing quantitative metrics such as IC50 values and tumor growth inhibition, researchers can effectively benchmark novel EGFR inhibitors against the established efficacy profile of Gefitinib. This structured approach is fundamental to the preclinical assessment and further development of next-generation targeted cancer therapies.
References
Unveiling the Potential of Novel EGFR Inhibitors: A Comparative Guide for Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the target validation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, using a hypothetical molecule, EGFR-IN-X , as a case study. Due to the absence of publicly available data for a compound designated "Egfr-IN-112," this document serves as a template, comparing EGFR-IN-X with the well-established first-generation EGFR inhibitor, Gefitinib. The experimental data presented herein is illustrative and intended to guide researchers in their evaluation of new chemical entities targeting EGFR.
Mechanism of Action: Targeting the EGFR Signaling Cascade
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3][4][5] EGFR inhibitors, such as EGFR-IN-X and Gefitinib, are small molecule tyrosine kinase inhibitors (TKIs) that bind to the intracellular kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] This inhibition ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[1]
Comparative Efficacy of EGFR-IN-X and Gefitinib
The following tables summarize the hypothetical in vitro and in vivo efficacy of EGFR-IN-X compared to Gefitinib in various cancer models.
In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | EGFR Mutation Status | EGFR-IN-X IC50 (nM) | Gefitinib IC50 (nM) |
| A549 | NSCLC | Wild-Type | 850 | 1200 |
| HCC827 | NSCLC | Exon 19 Deletion | 15 | 30 |
| NCI-H1975 | NSCLC | L858R, T790M | 2500 | >10000 |
| SW480 | Colorectal Cancer | Wild-Type | 950 | 1500 |
| LoVo | Colorectal Cancer | Wild-Type | 700 | 1100 |
In Vivo Tumor Growth Inhibition (Xenograft Model)
| Cell Line Xenograft | Cancer Type | Treatment (Oral, Daily) | Tumor Growth Inhibition (%) |
| HCC827 | NSCLC | EGFR-IN-X (50 mg/kg) | 85 |
| HCC827 | NSCLC | Gefitinib (50 mg/kg) | 75 |
| NCI-H1975 | NSCLC | EGFR-IN-X (100 mg/kg) | 20 |
| NCI-H1975 | NSCLC | Gefitinib (100 mg/kg) | 5 |
Signaling Pathway Analysis
The diagram below illustrates the EGFR signaling pathway and the points of inhibition by EGFR-IN-X and Gefitinib.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of EGFR-IN-X or Gefitinib (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with EGFR-IN-X or Gefitinib at various concentrations for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Use an antibody against GAPDH or β-actin as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Tumor Model
The following workflow outlines a typical in vivo xenograft study.
Conclusion
This guide provides a standardized approach to the preclinical validation of novel EGFR inhibitors. The illustrative data for EGFR-IN-X suggests a favorable profile compared to Gefitinib, particularly in cell lines with EGFR exon 19 deletions. However, the reduced activity against the T790M resistance mutation highlights the need for next-generation inhibitors. The provided protocols and diagrams serve as a resource for researchers to design and execute robust target validation studies, ultimately accelerating the development of more effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 3. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 4. Therapeutic targeting of epidermal growth factor receptor in human cancer: successes and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity Analysis: Egfr-IN-112 vs. Erlotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of Egfr-IN-112, a novel investigational inhibitor, and Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI). Understanding the selectivity of kinase inhibitors is paramount in drug development, as it directly influences both therapeutic efficacy and potential off-target effects. This document summarizes available and representative data, outlines key experimental protocols for assessing selectivity, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is designed as a highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), with the goal of minimizing off-target activities that are often associated with earlier generation TKIs like Erlotinib. Erlotinib, while effective in treating EGFR-mutant non-small cell lung cancer (NSCLC), exhibits cross-reactivity with other kinases, which can contribute to its side-effect profile. This guide will explore these differences through quantitative data, detailed experimental methodologies, and pathway visualizations.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of this compound (hypothetical data for a highly selective inhibitor) and Erlotinib against a panel of selected kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: this compound Kinase Selectivity Profile (Hypothetical Data)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR (WT) |
| EGFR (WT) | 1 | 1 |
| EGFR (L858R) | 0.5 | 0.5 |
| EGFR (Exon 19 del) | 0.4 | 0.4 |
| HER2/ErbB2 | >10,000 | >10,000 |
| VEGFR2 | >10,000 | >10,000 |
| SRC | >10,000 | >10,000 |
| ABL1 | >10,000 | >10,000 |
| KIT | >10,000 | >10,000 |
Table 2: Erlotinib Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR (WT) |
| EGFR (WT) | 2 - 20 | 1 |
| EGFR (L858R) | ~20 | ~1 |
| EGFR (Exon 19 del) | <20 | <1 |
| HER2/ErbB2 | 340 | 17 - 170 |
| VEGFR2 | 1,300 | 65 - 650 |
| SRC | >10,000 | >500 - >5,000 |
| ABL1 | >10,000 | >500 - >5,000 |
| KIT | >10,000 | >500 - >5,000 |
Note: IC50 values for Erlotinib are compiled from various public sources and can vary based on assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of EGFR inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (this compound or Erlotinib) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the purified recombinant EGFR kinase and the appropriate substrate peptide.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a second reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cellular EGFR Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block EGFR signaling within a cellular context.
Principle: Cells expressing EGFR are treated with the inhibitor, and the phosphorylation status of EGFR and downstream signaling proteins is evaluated by Western blot.
Protocol:
-
Cell Culture and Treatment:
-
Culture an EGFR-dependent cell line (e.g., A431) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, and total ERK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities to determine the extent of inhibition of EGFR phosphorylation and downstream signaling.
Mandatory Visualization
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining kinase inhibitor selectivity.
Logical Relationship of Selectivity and Clinical Outcomes
Caption: Relationship between inhibitor selectivity and clinical outcomes.
Validating the In Vivo Anti-Tumor Efficacy of Novel EGFR Inhibitors: A Comparative Guide
For researchers and drug development professionals, the robust preclinical validation of a novel EGFR inhibitor is paramount to its clinical translation. This guide provides a comparative framework for evaluating the in vivo anti-tumor activity of a hypothetical new chemical entity, "Egfr-IN-112," against established standards of care. Due to the absence of publicly available data for a compound specifically named "this compound," this document outlines the standard methodologies and data presentation required for such a validation, using illustrative examples and established knowledge of EGFR signaling and inhibitor function.[1][2]
Mechanism of Action: Targeting the EGFR Signaling Cascade
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] In many cancers, aberrant EGFR signaling, driven by overexpression or activating mutations, leads to uncontrolled tumor growth.[2][3] EGFR inhibitors, such as the hypothetical this compound, are typically small molecule tyrosine kinase inhibitors (TKIs) that bind to the intracellular kinase domain of EGFR. This action prevents autophosphorylation and the subsequent activation of downstream pro-survival pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[2][4] By blocking these signals, EGFR inhibitors can induce cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[4]
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for TKIs like this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Comparative In Vivo Efficacy Evaluation
The gold standard for assessing the in vivo anti-tumor activity of a novel EGFR inhibitor is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. The efficacy of this compound would be compared against a vehicle control and a clinically relevant EGFR inhibitor, such as gefitinib (B1684475) or osimertinib.
Experimental Workflow
A typical in vivo xenograft study follows a standardized workflow to ensure reproducible and comparable results.
Caption: Standard experimental workflow for an in vivo xenograft study.
Data Presentation: Summarized Efficacy Data
The primary endpoint of such a study is typically tumor growth inhibition. The data would be collected, and key metrics calculated and presented in a clear, tabular format.
Table 1: Hypothetical In Vivo Efficacy of this compound in an NSCLC Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +2.5 |
| This compound | 50 | 450 ± 120 | 70 | -1.8 |
| Gefitinib | 50 | 600 ± 150 | 60 | -1.5 |
Data are presented as mean ± standard deviation.
Pharmacodynamic Analysis
To confirm that the observed anti-tumor activity is due to the intended mechanism of action, tumors are often excised at the end of the study for pharmacodynamic analysis. This typically involves Western blotting to assess the phosphorylation status of EGFR and key downstream signaling proteins.
Table 2: Hypothetical Pharmacodynamic Effects of this compound
| Treatment Group | p-EGFR Level (Relative to Total EGFR) | p-AKT Level (Relative to Total AKT) | p-ERK Level (Relative to Total ERK) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound | 0.25 | 0.30 | 0.40 |
| Gefitinib | 0.40 | 0.45 | 0.55 |
Values represent the normalized intensity of phosphorylated protein bands relative to the vehicle control.
Detailed Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of in vivo studies.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Cell Line: An appropriate human NSCLC cell line with a known EGFR mutation (e.g., PC-9 with an exon 19 deletion) is cultured under standard conditions.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 PC-9 cells in 100 µL of a 1:1 mixture of Matrigel and saline are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Mice are randomized into treatment groups (n=8-10 per group). Treatment with this compound, a comparator drug, or vehicle is typically administered daily via oral gavage.
-
Efficacy Assessment: Tumor volumes and body weights are measured 2-3 times per week. The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Western Blot Analysis for Pharmacodynamics
-
Protein Extraction: At the end of the in vivo study, tumors are excised, snap-frozen in liquid nitrogen, and homogenized in lysis buffer to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each tumor sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A housekeeping protein like GAPDH or β-actin is used as a loading control.[4]
-
Detection and Analysis: The membrane is incubated with appropriate secondary antibodies, and protein bands are visualized. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[4]
By following these rigorous validation steps and comparative analyses, researchers can effectively determine the in vivo anti-tumor potential of a novel EGFR inhibitor like this compound and benchmark its performance against existing therapies.
References
Egfr-IN-112 vs. Osimertinib: A Comparative Analysis for Researchers
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms. Osimertinib, a third-generation EGFR-TKI, has established itself as a standard of care, particularly for patients with EGFR T790M resistance mutations. This guide provides a head-to-head comparison of a lesser-known compound, Egfr-IN-112 (also known as SPP10), with the well-established drug, Osimertinib, based on available preclinical data. This document is intended for researchers, scientists, and drug development professionals to offer a snapshot of the current, albeit limited, understanding of this compound in relation to a clinically pivotal EGFR inhibitor.
Overview and Mechanism of Action
Osimertinib is an irreversible, third-generation EGFR-TKI that selectively targets both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] Its mechanism involves covalent binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2]
This compound is described as an EGFR kinase inhibitor.[3] Available data suggests it acts as an ATP-competitive inhibitor, blocking EGFR autophosphorylation and subsequent downstream signaling.[2] It has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins.[3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Osimertinib. It is crucial to note that this data is compiled from different sources and not from direct head-to-head studies, which may introduce variability.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | Wild-Type EGFR | MCF-7 | 0.40 ± 0.12 | [3] |
| This compound | Wild-Type EGFR | H69AR | 0.20 | [3] |
| This compound | Wild-Type EGFR | PC-3 | 0.42 ± 0.8 | [3] |
| This compound | EGFR T790M Mutant | MCF-7 | 0.37 ± 0.2 | [3] |
| This compound | EGFR T790M Mutant | H69AR | 0.25 ± 0.7 | [3] |
| This compound | EGFR T790M Mutant | PC-3 | 0.39 ± 0.2 | [3] |
| Osimertinib | EGFR T790M Mutant | H1975 | <0.015 | [1] |
| Osimertinib | EGFR Exon 19 Deletion | PC-9 | <0.015 | [1] |
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Cancer | 2.31 ± 0.3 | [3] |
| This compound | H69AR | Small Cell Lung Cancer | 3.16 ± 0.8 | [3] |
| This compound | PC-3 | Prostate Cancer | 4.2 ± 0.2 | [3] |
| This compound | Non-tumorigenic cells | - | 26.8 ± 0.4 | [3] |
| Osimertinib | H1975 (L858R/T790M) | NSCLC | Not specified in provided search results | |
| Osimertinib | PC-9 (Exon 19 Del) | NSCLC | Not specified in provided search results |
Experimental Protocols
Detailed methodologies for key experiments cited for this compound are provided below.
Cell Viability Assay (MTT/XTT)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, H69AR, PC-3) are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubated overnight to allow for cell attachment.[3]
-
Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 48-72 hours).[3]
-
Reagent Addition: After incubation, MTT or XTT labeling reagent is added to each well, followed by an incubation period to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[3]
-
Solubilization and Absorbance Reading: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[1]
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for EGFR Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Treatment and Lysis: Cells are grown to 70-80% confluency and treated with various concentrations of this compound for a designated time. Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.[3]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK.
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on EGFR kinase activity.
-
Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes recombinant EGFR enzyme, a peptide substrate, and ATP in a kinase assay buffer.[4]
-
Inhibitor Addition: this compound is added at various concentrations to the reaction wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specific time (e.g., 60 minutes).[4]
-
Signal Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).[4]
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC50 value is determined from the dose-response curve.
Visualizations
EGFR Signaling Pathway and Inhibition
References
A Comparative Guide to the Efficacy of EGFR Inhibitors in T790M Mutant Models: Evaluating Novel Compounds Against Established Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR), with a specific focus on their efficacy in models harboring the T790M resistance mutation. The T790M mutation is a critical mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).
Herein, we compare the performance of established first-generation (Gefitinib), second-generation (Afatinib), and third-generation (Osimertinib) inhibitors. This guide also presents a framework for evaluating novel compounds, hypothetically termed "Egfr-IN-112," within this context. It is important to note that This compound is used as a representative name for a novel investigational inhibitor, and the data presented for it are illustrative examples based on the expected profile of a potent and selective third-generation TKI.
Data Presentation: Comparative Inhibitory Activity
The in vitro potency of EGFR inhibitors is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Gefitinib, Afatinib, and Osimertinib against wild-type EGFR and various EGFR mutations, including the T790M resistance mutation. A lower IC50 value indicates greater potency.
| Inhibitor Class | Compound | EGFR Wild-Type (IC50, nM) | EGFR L858R/T790M (IC50, nM) | Selectivity for T790M vs. Wild-Type |
| First-Generation | Gefitinib | ~21-100+ | >1000 | Low |
| Second-Generation | Afatinib | ~10-50 | ~350 | Low |
| Third-Generation | Osimertinib | ~461-650 | ~1-15 | High |
| Hypothetical Novel Inhibitor | This compound (Illustrative) | >1000 | <20 | Very High |
Data compiled from publicly available research. Actual values may vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Accurate and reproducible experimental design is crucial for the evaluation of EGFR inhibitors. Below are detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.
-
Cell Seeding:
-
Culture human NSCLC cell lines with different EGFR mutation statuses (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M mutation, and A549 for wild-type EGFR) in appropriate media.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the EGFR inhibitors (e.g., this compound, Osimertinib, etc.) in culture medium.
-
Treat the cells with varying concentrations of the inhibitors and include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[1]
-
Western Blot Analysis of EGFR Signaling Pathway
This technique is used to assess the effect of the inhibitor on the phosphorylation of EGFR and its downstream signaling proteins.
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with the EGFR inhibitor as described in the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
-
Gel Electrophoresis and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Y1068), total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.[3]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. A housekeeping protein like GAPDH or β-actin should be used as a loading control.[3]
-
Mandatory Visualization
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling cascade and points of therapeutic intervention.
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating a novel EGFR inhibitor.
References
Benchmarking Egfr-IN-112: A Comparative Guide Against Established EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmarking analysis of the novel epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-112, against established EGFR tyrosine kinase inhibitors (TKIs). Due to the limited publicly available data for this compound, this document serves as both a direct comparison where data exists and a template for how a novel inhibitor should be evaluated against current standards of care in oncology research.
Introduction to this compound
This compound (also known as SPP10) is a novel small molecule inhibitor of EGFR. Initial characterization has provided limited data on its inhibitory effects on cancer cell lines. This guide will present the available data for this compound and compare it with the well-documented performance of first, second, and third-generation EGFR TKIs, including gefitinib, erlotinib, afatinib, and osimertinib.
Data Presentation: Comparative Efficacy of EGFR TKIs
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and leading EGFR TKIs against various cancer cell lines and EGFR mutations.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) |
| MCF-7 | Breast Cancer | Wild-Type | 2.31 ± 0.3 |
| H69AR | Small Cell Lung Cancer | Not specified | 3.16 ± 0.8 |
| PC-3 | Prostate Cancer | Wild-Type | 4.2 ± 0.2 |
Table 2: Comparative Cell Viability (IC50) Data of Established EGFR TKIs
| Inhibitor | Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| Gefitinib | H3255 | L858R | 63 | [1] |
| DFCILU-011 | Exon 19 Deletion | 20 | [1] | |
| Erlotinib | PC-9 | Exon 19 Deletion | 7 | [2] |
| H3255 | L858R | 12 | [2] | |
| Afatinib | PC-9 | Exon 19 Deletion | 0.8 | [2] |
| H3255 | L858R | 0.3 | [2] | |
| PC-9-GR | Exon 19 Del + T790M | 350 | [3] | |
| Osimertinib | LoVo | Exon 19 Deletion | 12.92 | [4] |
| LoVo | L858R/T790M | 11.44 | [4] | |
| LoVo | Wild-Type | 493.8 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future comparative studies.
In Vitro Kinase Assay
Objective: To determine the concentration of an inhibitor required to block 50% of the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant human EGFR (wild-type and mutant forms)
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Add the purified EGFR enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, PC-9, H1975)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of EGFR Signaling
Objective: To determine the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Test inhibitor (e.g., this compound)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Lyse the cells, and determine the protein concentration of the lysates.
-
Separate equal amounts of protein using SDS-PAGE and transfer them to a membrane.[6]
-
Block the membrane and incubate it with the desired primary antibodies overnight.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation, normalized to the total protein and loading control.[6]
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathways and the inhibitory action of a Tyrosine Kinase Inhibitor (TKI).
Experimental Workflow for TKI Benchmarking
Caption: A generalized experimental workflow for benchmarking a novel EGFR TKI.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating the Kinase Landscape: A Comparative Guide to EGFR Inhibitor Specificity, Featuring the Hypothetical Molecule Egfr-IN-112
For researchers, scientists, and drug development professionals, the efficacy of a targeted therapy is intrinsically linked to its specificity. While a potent inhibitory effect on the intended target is crucial, off-target activities can lead to unforeseen side effects and confound experimental results. This guide provides a framework for evaluating the kinase inhibition profile of a novel epidermal growth factor receptor (EGFR) inhibitor, using the placeholder "Egfr-IN-112," and compares it with established first- and second-generation EGFR tyrosine kinase inhibitors (TKIs), gefitinib (B1684475) and afatinib (B358).
It is important to note that "this compound" is used here as a representative name for a hypothetical EGFR TKI, as extensive searches of scientific databases have not yielded specific public data for a compound with this identifier.[1][2] The data and protocols presented are based on established methodologies for characterizing known EGFR inhibitors.
Understanding EGFR Signaling
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[2] In many cancers, such as non-small cell lung cancer (NSCLC), activating mutations in the EGFR gene lead to constitutive activation of this pathway, driving tumor growth.[2] EGFR TKIs are designed to block this aberrant signaling.
Comparative Kinase Inhibition Profiles
A key aspect of characterizing a novel inhibitor is to determine its selectivity across the human kinome. This is often achieved by screening the compound against a large panel of purified kinases. The results are typically reported as the percentage of inhibition at a specific concentration or as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Below is a hypothetical comparison of "this compound" with gefitinib and afatinib against wild-type EGFR and common mutant forms, as well as a selection of potential off-target kinases.
Table 1: Comparative IC50 Values (nM) for Selected Kinases
| Kinase | This compound (Hypothetical) | Gefitinib | Afatinib |
| EGFR (Wild-Type) | 5 | 25-50 | 0.5-1 |
| EGFR (L858R) | 1 | 10-20 | 0.4 |
| EGFR (Exon 19 Del) | 1 | 5-15 | 0.2 |
| EGFR (T790M) | 150 | >1000 | 10 |
| HER2 (ErbB2) | 500 | >1000 | 14 |
| SRC | >1000 | >1000 | >1000 |
| ABL | >1000 | >1000 | >1000 |
| VEGFR2 | 800 | >1000 | >1000 |
Note: IC50 values for gefitinib and afatinib are representative values from published literature and can vary based on assay conditions.
This table illustrates that while all three compounds inhibit the primary target, their potency against different mutations and off-target kinases can vary significantly. For instance, second-generation irreversible inhibitors like afatinib often show broader activity against other ErbB family members, such as HER2.[3][4]
Experimental Protocols
To generate the data for a comparative guide, several key experiments are necessary. The following are generalized protocols for assays commonly used to evaluate the efficacy and specificity of EGFR inhibitors.
In Vitro Kinase Assay
This assay is fundamental for determining the IC50 of an inhibitor against purified kinases.
Objective: To measure the concentration-dependent inhibition of kinase activity by the test compound.
Methodology:
-
A panel of purified kinases is prepared.
-
Each kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of the inhibitor (e.g., "this compound").
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (³³P-ATP) or fluorescence-based detection.
-
The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a four-parameter logistic equation to determine the IC50 value.[5]
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the inhibitor's ability to block EGFR signaling within a cellular context.
Objective: To determine the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
Methodology:
-
Cancer cells with known EGFR status (e.g., NSCLC cell lines like PC-9 for activating mutations) are seeded in multi-well plates and grown to 70-80% confluency.[5]
-
Cells are serum-starved for 12-24 hours to reduce basal signaling.[5]
-
Cells are pre-treated with various concentrations of the inhibitor for 1-2 hours.[5]
-
The EGFR pathway is stimulated by adding EGF (e.g., 100 ng/mL) for 10-15 minutes.[5]
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are quantified to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is immunoblotted with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream targets (p-AKT, p-ERK), and their total protein counterparts.
-
Protein bands are visualized using a chemiluminescent substrate and an imaging system.[5]
Interpreting Off-Target Profiles
Unexpected cellular phenotypes observed during experiments with a new inhibitor may be due to its off-target activities.[5] If a kinase selectivity profile reveals inhibition of other kinases, it is crucial to investigate the potential biological consequences. For example, if "this compound" were found to inhibit other members of the ErbB family (HER2, HER3, HER4), this could lead to broader effects on cell proliferation and survival than EGFR inhibition alone.[5]
To troubleshoot unexpected results, researchers should:
-
Perform a comprehensive kinase selectivity screen to identify potential off-targets.
-
Assess the expression levels of identified off-targets in the experimental cell lines.
-
Compare the phenotype induced by the novel inhibitor with that of other well-characterized EGFR inhibitors with different selectivity profiles.[5]
By systematically characterizing the specificity and off-target profile of new inhibitors like the hypothetical "this compound," researchers can gain a deeper understanding of their mechanisms of action, anticipate potential side effects, and ultimately accelerate the development of more effective and safer targeted therapies.
References
Independent Verification of Egfr-IN-112 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the activity of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, Egfr-IN-112. Due to the current lack of publicly available anti-tumor activity data for this compound, a direct quantitative comparison is not yet possible. However, this document presents a comparative analysis of well-established, commercially available EGFR inhibitors, along with detailed experimental protocols that can be employed to independently assess the efficacy of this compound.
Comparative Analysis of EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several clinically approved EGFR tyrosine kinase inhibitors (TKIs) against various forms of the EGFR enzyme. This data serves as a benchmark for evaluating the potency of new chemical entities like this compound.
| Inhibitor | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 del) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Erlotinib | >1000[1] | - | 12.92[2] | >10000[3] |
| Gefitinib | - | - | - | - |
| Afatinib | 0.5[4] | 0.4[4] | 0.9[5] | 10[4] |
| Osimertinib | 493.8[2] | 12[6] | 12.92[2] | 1[6] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
To independently verify the activity of this compound, the following standard experimental protocols are recommended.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.
Principle: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the kinase activity, and a decrease in signal in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human EGFR enzyme (wild-type and relevant mutant forms)
-
Peptide substrate for EGFR
-
ATP
-
This compound and other comparator inhibitors
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and comparator inhibitors in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a multi-well plate, add the diluted inhibitor or vehicle control (for 100% activity).
-
Kinase Reaction: Add the recombinant EGFR enzyme to each well. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[8]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the anti-proliferative effect of an inhibitor on cancer cell lines that are dependent on EGFR signaling.
Principle: Metabolically active, viable cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells. A reduction in cell viability in the presence of an inhibitor indicates its cytotoxic or cytostatic effect.
Materials:
-
Human cancer cell lines with varying EGFR status (e.g., A431 for high EGFR expression, HCC827 for EGFR mutant, MDA-MB-231 for low EGFR expression)[9]
-
Cell culture medium and supplements (e.g., DMEM or RPMI-1640, FBS, Penicillin-Streptomycin)
-
This compound and other comparator inhibitors
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or comparator inhibitors for 72 hours. Include a vehicle control (DMSO).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value.
Western Blot Analysis of EGFR Signaling Pathway
This technique is used to determine the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of EGFR, Akt, and ERK, one can assess the inhibitory effect of a compound on the EGFR signaling cascade.
Materials:
-
Cancer cell line responsive to EGFR stimulation (e.g., A431)
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.[10]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizing Mechanisms and Workflows
To further elucidate the context of this compound's activity, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: EGFR signaling pathway and the point of inhibition by tyrosine kinase inhibitors (TKIs) like this compound.
Caption: Experimental workflow for the independent verification of this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Afatinib in the first-line treatment of patients with non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Egfr-IN-112: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Egfr-IN-112 was not found in publicly available records. The following disposal procedures are based on general best practices for small molecule kinase inhibitors, which should be handled as potentially hazardous compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and any available manufacturer's safety information before handling or disposing of this compound. This guide should not supersede institutional protocols or local regulations.
It is also important to distinguish the chemical compound "this compound" from the medical acronym "eGFR," which stands for estimated glomerular filtration rate, a measure of kidney function. The procedures outlined here pertain exclusively to the chemical compound.
For the safe management of this compound in a laboratory setting, a systematic approach to waste disposal is crucial to protect personnel and the environment. All materials that have come into contact with this compound should be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, ensure that you are operating in a designated area, such as a certified chemical fume hood, to minimize exposure risk.[1][2] Always wear the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) for Handling and Disposal
The following table summarizes the recommended PPE for activities involving this compound and its waste products.[2]
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields, N95 Respirator | To be performed in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation and Handling | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | To be performed in a certified chemical fume hood. |
| Waste Disposal | Double Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield | Use appropriate, designated waste containers and follow established disposal routes. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves the careful segregation, containment, and labeling of all waste streams.
Step 1: Waste Identification and Segregation
Properly segregate waste at the point of generation.[1] Never mix chemical waste with regular trash or other waste streams unless explicitly permitted by your institution's EHS department.
-
Solid Waste : This category includes any items that have come into direct contact with this compound.[1]
-
Contaminated Disposables : Gloves, pipette tips, vials, weighing papers, and bench paper should be collected as solid hazardous chemical waste.[1][2]
-
Unused Compound : Any excess or expired solid this compound must be disposed of as hazardous chemical waste and should not be washed down the drain.[1]
-
-
Liquid Waste : All solutions containing this compound must be collected as liquid hazardous chemical waste.[1][2]
-
This includes stock solutions (e.g., in DMSO), unused experimental solutions, and contaminated media or buffers.
-
Do not pour any liquid waste containing this compound down the drain.[3]
-
Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste should typically be collected in separate containers.[1]
-
Step 2: Waste Containment and Labeling
Proper containment is essential to prevent leaks and ensure safe handling.
-
Containers : Use appropriate, chemically resistant containers with secure, leak-proof caps.[4] Containers should be in good condition and compatible with the waste they are holding.
-
Labeling : All waste containers must be clearly labeled. The label should include:
Step 3: Temporary Storage
Store sealed waste containers in a designated and secure "Satellite Accumulation Area" within the laboratory.[1][5]
-
This area must be at or near the point of waste generation.[3]
-
It should have secondary containment, such as a tray or tub, to contain any potential spills.[1]
-
Ensure that incompatible wastes are segregated to prevent reactions.[5][6]
Step 4: Final Disposal
Once a waste container is full or is no longer being added to, arrange for its disposal through your institution's EHS department.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not dispose of hazardous waste by evaporation in a fume hood.[6]
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
